Methyl 5-hexynoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl hex-5-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZULAZTXJLWELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77758-51-1 | |
| Record name | 77758-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 5-hexynoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for methyl 5-hexynoate, a valuable intermediate in organic synthesis.
Chemical Properties and Structure
This compound is a colorless to pale yellow liquid.[1] It is characterized by the presence of a terminal alkyne and a methyl ester functional group.[2] This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.[2][3]
Structural Information
-
IUPAC Name: methyl hex-5-ynoate[4]
-
Synonyms: this compound, 5-Hexynoic acid, methyl ester[4]
-
SMILES: C#CCCCC(OC)=O[5]
-
InChI Key: LZULAZTXJLWELL-UHFFFAOYSA-N[7]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | Colorless to Yellow to Orange clear liquid | |
| Boiling Point | 100 °C/70 mmHg | |
| Boiling Point | 60-62 °C (10 mmHg) | [7] |
| Boiling Point | 60 °C | [1] |
| Density | 0.97 g/cm³ (at 20/20 °C) | |
| Density | 0.960±0.06 g/cm³ (Predicted) | [2][8] |
| Refractive Index | 1.434 | [1][2][7] |
| Solubility | Soluble in chloroform and methanol (slightly) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are not publicly available, the expected spectral features can be inferred from the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the protons on the carbon chain, and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display unique peaks for the two sp-hybridized carbons of the alkyne, the carbonyl carbon of the ester, the methoxy carbon, and the sp³-hybridized carbons of the alkyl chain.[4][9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:[10]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡C-H stretch (alkyne) | ~3300 |
| C≡C stretch (alkyne) | ~2100 |
| C=O stretch (ester) | ~1740 |
| C-O stretch (ester) | 1300-1000 |
| sp³ C-H stretch | 3000-2850 |
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available in the NIST Mass Spectrometry Data Center.[4] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 5-hexynoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[11][12]
Reaction:
5-hexynoic acid + methanol ⇌ this compound + water
Detailed Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 5-hexynoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
The following diagram illustrates a generalized workflow for a Fischer esterification.
Chemical Structure Visualization
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.
Safety Information
This compound is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | 77758-51-1 [chemicalbook.com]
- 3. Hexanoic acid, methyl ester [webbook.nist.gov]
- 4. This compound | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 77758-51-1 | CDA75851 | Biosynth [biosynth.com]
- 6. This compound AldrichCPR 77758-51-1 [sigmaaldrich.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound|lookchem [lookchem.com]
- 9. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. personal.tcu.edu [personal.tcu.edu]
Physical properties of Methyl 5-hexynoate for initial studies
An In-depth Technical Guide on the Physical Properties of Methyl 5-hexynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical and spectral properties of this compound, CAS number 77758-51-1, pertinent to its initial evaluation in research and development settings. The information is presented to facilitate laboratory use, including data for characterization and standardized protocols for property determination.
Core Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physical properties is provided in the table below. These parameters are fundamental for its handling, purification, and use in synthetic applications.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Boiling Point | 60 °C at 10 mmHg100 °C at 70 mmHg | [2] |
| Density | Approximately 0.960 - 0.97 g/cm³ (20/20) | |
| Refractive Index (n²⁰/D) | ~1.434 | [2] |
| Solubility | Soluble in chloroform and methanol. Insoluble in water. | |
| Appearance | Colorless to pale yellow liquid | |
| CAS Number | 77758-51-1 | [1] |
Spectral Data for Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR and ¹³C NMR are primary techniques for confirming the molecular structure. While specific peak assignments require experimental data, typical chemical shifts can be predicted based on the structure. PubChem provides links to NMR spectra which can be used as a reference.[3]
-
-
Mass Spectrometry (MS) :
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for determining the molecular weight and fragmentation pattern, aiding in identification and purity analysis. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound.[3]
-
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of liquid compounds like this compound.
Boiling Point Determination (Micro Method)
This method is suitable for small sample volumes.
-
Apparatus : Thiele tube or similar heating bath, thermometer (-10 to 200 °C), capillary tube (sealed at one end), small test tube, rubber band or wire for attachment, heating source (e.g., Bunsen burner or hot plate), and heat transfer fluid (e.g., mineral oil).
-
Procedure :
-
Attach the small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, with its sealed end up, into the liquid in the test tube.
-
Immerse the assembly in a Thiele tube filled with a heat transfer fluid, ensuring the sample is below the fluid level.
-
Gently heat the side arm of the Thiele tube.[4]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]
-
Density Measurement
The density of a liquid can be determined using a pycnometer or a hydrometer.
-
Apparatus : Pycnometer (a glass flask with a precise volume), analytical balance, and a temperature-controlled water bath.
-
Procedure :
-
Clean and dry the pycnometer thoroughly and record its empty mass (m₁).
-
Fill the pycnometer with distilled water and place it in a water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the pycnometer's calibration mark, dry the exterior, and record its mass (m₂).
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermal equilibration and mass measurement (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.[5]
-
Refractive Index Measurement
The refractive index is a measure of how light bends as it passes through the substance and is a characteristic property.
-
Apparatus : A refractometer (e.g., an Abbe refractometer).
-
Procedure :
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to spread evenly and reach the set temperature (typically 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index value from the instrument's scale.[6]
-
Solubility Determination
A qualitative assessment of solubility in various solvents provides insights into the polarity of the compound.
-
Apparatus : Small test tubes, vortex mixer (optional), and a selection of solvents.
-
Procedure :
-
Place approximately 0.1 mL of this compound into a small test tube.
-
Add about 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, chloroform, methanol) to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Observe the mixture to see if a single homogeneous phase is formed (soluble) or if distinct layers or cloudiness persist (insoluble or partially soluble).[7]
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the initial physicochemical characterization of a liquid chemical sample like this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. matestlabs.com [matestlabs.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Profile of Methyl 5-hexynoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 5-hexynoate (C₇H₁₀O₂), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₁₀O₂ and it has a molecular weight of 126.15 g/mol . Spectroscopic analysis confirms the presence of the terminal alkyne and the methyl ester functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| ≡C-H | ~1.9 - 2.1 | Triplet | 1H |
| -CH₂-C≡ | ~2.2 - 2.4 | Triplet of triplets | 2H |
| -CH₂-CH₂-C≡ | ~1.7 - 1.9 | Quintet | 2H |
| O-CH₃ | ~3.7 | Singlet | 3H |
| -C(=O)-CH₂- | ~2.4 - 2.6 | Triplet | 2H |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
| Carbon | Chemical Shift (ppm) |
| C =O | ~173 |
| ≡C -H | ~83 |
| -C ≡C- | ~69 |
| O-C H₃ | ~51 |
| -C H₂-C=O | ~33 |
| -C H₂-CH₂-C≡ | ~23 |
| -CH₂-C H₂-C≡ | ~17 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key characteristic absorption bands for this compound are summarized below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkyne) stretch | ~3300 | Strong, sharp |
| C-H (alkane) stretch | ~2850-2960 | Medium |
| C≡C (alkyne) stretch | ~2120 | Weak to medium |
| C=O (ester) stretch | ~1740 | Strong |
| C-O (ester) stretch | ~1170-1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[1]
| m/z | Relative Intensity | Possible Fragment |
| 126 | [M]⁺ | Molecular Ion |
| 95 | High | [M - OCH₃]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
| 39 | High | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be free of any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling. Key parameters such as the number of scans, pulse width, and relaxation delay are optimized to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and calibrated using the solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the neat (undiluted) spectrum can be obtained using the following procedure:
-
Sample Preparation: Place a small drop of the neat liquid on the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.
-
Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is typically run first and subtracted from the sample spectrum. The spectrum is then recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent (e.g., dry acetone or isopropanol) and stored in a desiccator.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.
-
Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The oven temperature program is set to separate the components of the sample. The mass spectrometer is set to scan over a specific m/z range (e.g., 35-300 amu).
-
Injection and Separation: A small volume (typically 1 µL) of the sample solution is injected into the hot GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and polarity.
-
Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are fragmented into ions. These ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded. The spectrum of this compound is then analyzed for its molecular ion and fragmentation pattern.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-hexynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-hexynoate, a valuable chemical intermediate. The document details experimental protocols for its preparation from 5-hexyn-1-ol, along with in-depth analysis of its spectroscopic properties. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams for enhanced understanding.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-hexyn-1-ol. The first step involves the oxidation of the primary alcohol to the corresponding carboxylic acid, 5-hexynoic acid, using a Jones oxidation. The subsequent step is a Fischer esterification of 5-hexynoic acid with methanol to yield the final product, this compound.
Synthesis Pathway
Experimental Protocols
Step 1: Jones Oxidation of 5-hexyn-1-ol to 5-hexynoic acid
This procedure outlines the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.
Materials:
-
5-hexyn-1-ol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)[1][2][3]
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Dissolve 5-hexyn-1-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.[4]
-
After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color of the Jones reagent is no longer present.[1][3]
-
Filter the mixture through a pad of Celite to remove the chromium salts.[4]
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield crude 5-hexynoic acid, which can be used in the next step without further purification.
Step 2: Fischer Esterification of 5-hexynoic acid to this compound
This procedure describes the acid-catalyzed esterification of a carboxylic acid with methanol.
Materials:
-
5-hexynoic acid (from Step 1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the crude 5-hexynoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to obtain the final product as a colorless liquid.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Characterization Workflow
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.67 | Singlet | 3H | -OCH₃ |
| ~ 2.40 | Triplet | 2H | -CH₂-C=O |
| ~ 2.22 | Triplet of triplets | 2H | -CH₂-C≡CH |
| ~ 1.95 | Triplet | 1H | -C≡CH |
| ~ 1.83 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Note: Predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and spectrometer frequency.[6]
Table 2: Predicted ¹³C NMR Spectral Data for this compound [7]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173.5 | C=O |
| ~ 83.0 | -C≡CH |
| ~ 69.0 | -C≡CH |
| ~ 51.5 | -OCH₃ |
| ~ 32.5 | -CH₂-C=O |
| ~ 23.5 | -CH₂-CH₂-CH₂- |
| ~ 17.5 | -CH₂-C≡CH |
Note: Predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and spectrometer frequency.[8]
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~ 3300 | Strong, Sharp | Terminal Alkyne | ≡C-H Stretch |
| ~ 2950 | Medium | C-H (sp³) | Stretch |
| ~ 2120 | Weak | Alkyne | C≡C Stretch |
| ~ 1740 | Strong | Ester | C=O Stretch |
| ~ 1200 | Strong | Ester | C-O Stretch |
2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography for separation and mass spectrometry for detection and identification. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in confirming its structure.
Table 4: Major Fragments in the Mass Spectrum of this compound [7]
| m/z | Proposed Fragment Ion |
| 126 | [M]⁺ (Molecular Ion) |
| 95 | [M - OCH₃]⁺ |
| 67 | [C₅H₇]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for esters and alkynes.[9][10]
Conclusion
This technical guide has provided detailed methodologies for the synthesis of this compound via a two-step process involving Jones oxidation and Fischer esterification. Furthermore, a comprehensive characterization workflow and the expected spectroscopic data from NMR, FTIR, and GC-MS analyses have been presented. This information serves as a valuable resource for researchers and professionals involved in organic synthesis and drug development, facilitating the reliable preparation and identification of this important chemical compound.
References
- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. This compound | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to CAS Number 77758-51-1: Methyl hex-5-ynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl hex-5-ynoate (CAS Number: 77758-51-1), a terminal alkyne-containing organic compound, presents a molecule of interest at the intersection of synthetic chemistry and drug discovery. While direct biological activity and extensive pharmacological data for this specific compound are not widely published, its structural features, particularly the terminal alkyne moiety, place it within a class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical and physical properties of Methyl hex-5-ynoate, its synthesis, and explores its potential biological relevance by examining the established roles of terminal alkynes and alkynoate compounds in drug development. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules.
Chemical Identity and Properties
Methyl hex-5-ynoate is a methyl ester of 5-hexynoic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 77758-51-1 | [1][2] |
| Synonyms | Methyl 5-hexynoate, 5-Hexynoic acid methyl ester | [1][2] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | |
| Boiling Point | 60 °C | |
| Density (Predicted) | 0.960±0.06 g/cm³ | |
| Refractive Index | 1.434 | |
| SMILES | C#CCCCC(OC)=O | [1] |
Synthesis and Chemical Reactivity
Methyl hex-5-ynoate is primarily utilized as a synthon in organic synthesis. Its terminal alkyne group is a versatile functional handle for various chemical transformations.
Synthesis of Methyl (Z)-8-chlorooct-7-ene-5-ynoate
A notable application of Methyl hex-5-ynoate is in the synthesis of methyl (Z)-8-chlorooct-7-ene-5-ynoate. This reaction highlights the utility of the terminal alkyne in carbon-carbon bond formation.
Experimental Protocol:
-
Reaction: The synthesis involves the reaction of Methyl hex-5-ynoate with (Z)-1,2-dichloroethene.
-
Detailed experimental conditions, including catalysts, solvents, and temperature, would be specific to the particular synthetic methodology employed and are often proprietary or detailed within specific publications or patents.
General Reactivity of the Terminal Alkyne
The terminal alkyne in Methyl hex-5-ynoate is the key to its chemical reactivity. This functional group can participate in a variety of reactions, including:
-
Sonogashira Coupling: A cross-coupling reaction to form a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. This allows for the conjugation of Methyl hex-5-ynoate to other molecules, such as biomolecules or fluorescent tags.[3]
-
Nucleophilic Addition: The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile in various reactions.
Potential Biological Significance and Applications in Drug Discovery
While direct biological studies on Methyl hex-5-ynoate are limited in publicly accessible literature, the presence of the terminal alkyne functional group suggests potential for biological activity.
Role in the Synthesis of Biologically Active Molecules
A patent has disclosed the use of Methyl hex-5-ynoate in the synthesis of compounds targeted for the treatment of acute myeloid leukemia (AML).[4] This indicates that derivatives of Methyl hex-5-ynoate possess significant biological activity and underscores the importance of this molecule as a building block in the development of novel therapeutics.
Logical Workflow for Investigating Potential Therapeutic Leads:
References
- 1. Alkynoates as Versatile and Powerful Chemical Tools for the Rapid Assembly of Diverse Heterocycles under Transition-Metal Catalysis: Recent Developments and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and biological evaluation of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives | European Journal of Chemistry [eurjchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2021188696A1 - Stat degraders and uses thereof - Google Patents [patents.google.com]
Commercial availability and suppliers of Methyl 5-hexynoate
Prepared for: Researchers, scientists, and drug development professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key applications of Methyl 5-hexynoate (CAS No. 77758-51-1). This document includes a summary of its chemical and physical properties, detailed experimental protocols for its use in organic synthesis, and a discussion of its role as a versatile building block in medicinal chemistry and drug development.
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial suppliers, catering to research and development needs. Purity levels typically range from 95% to 98%, with the compound being offered in various quantities.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Brand | Purity | Available Quantities |
| Thermo Fisher Scientific | Alfa Aesar | 97% | 5 g, 25 g |
| Thermo Fisher Scientific | Acros Organics | 95% | 5 g |
| GFS Chemicals | GFS Chemicals | 95% | 25 g, 100 g |
| Biosynth | Biosynth | - | 100 g, 250 g |
| Tokyo Chemical Industry (TCI) | TCI | >95.0% (GC) | - |
| Sigma-Aldrich | AldrichCPR | - | - |
| LookChem | Multiple | 95%, 98+% | 1 g, 5 g, 10 g, 25 g |
| ChemicalBook | Multiple | 98.0% | Inquire for details |
Note: Availability and specific quantities are subject to change. Please consult the supplier's website for the most current information.
Physicochemical Properties
This compound is a colorless to yellow liquid with a terminal alkyne functional group, making it a valuable precursor in a variety of chemical transformations.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 77758-51-1 | Thermo Fisher Scientific |
| Molecular Formula | C₇H₁₀O₂ | Thermo Fisher Scientific |
| Molecular Weight | 126.15 g/mol | Thermo Fisher Scientific |
| Boiling Point | 60 °C at 10 mmHg | LookChem |
| Density | 0.960 ± 0.06 g/cm³ (Predicted) | LookChem |
| Refractive Index | 1.434 | LookChem |
Experimental Protocols
This compound is a versatile building block in organic synthesis, particularly in reactions involving its terminal alkyne moiety. Below are detailed protocols for its use in a Sonogashira coupling and as a representative example of its application in the synthesis of a more complex molecule.
General Protocol for Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) cocatalyst (e.g., Copper(I) iodide, CuI)
-
Amine base (e.g., Triethylamine, Et₃N or Diisopropylethylamine, DIPEA)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran, THF or Toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 eq).
-
Add this compound (1.1-1.5 eq) dropwise to the stirred solution.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Synthesis of Methyl non-8-en-5-ynoate
This protocol is adapted from the synthesis of an eicosanoid synthon and demonstrates the use of this compound as a foundational building block.[1]
Reaction Scheme:
Materials:
-
This compound
-
Allyl bromide
-
Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Sodium iodide (NaI)
-
Anhydrous solvent (e.g., Acetone or DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of finely ground anhydrous K₂CO₃ (2.4 eq), CuI (0.84 eq), and NaI (3.6 eq) in the anhydrous solvent is prepared.
-
This compound (1.0 eq) is added to the continuously stirred suspension.[1]
-
Allyl bromide (1.2 eq) is then added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, methyl non-8-en-5-ynoate, is purified by vacuum distillation or column chromatography.[1]
Applications in Research and Drug Development
The terminal alkyne of this compound makes it a key component in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and biocompatibility under mild conditions.
This compound can be used to introduce a reactive handle into molecules for subsequent labeling or conjugation. For example, it can be incorporated into small molecules, peptides, or other biomolecules to allow for their attachment to reporter molecules (e.g., fluorophores, biotin) or larger carriers (e.g., polymers, antibodies).
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations involving this compound.
Caption: Sonogashira Coupling of this compound.
Caption: Synthetic workflow starting from this compound.
References
Stability and Storage of Methyl 5-hexynoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-hexynoate. Drawing upon available safety data and established principles of chemical stability testing, this document aims to equip researchers and drug development professionals with the necessary information for proper handling, storage, and stability assessment of this compound. While specific, quantitative stability data for this compound is not extensively published, this guide outlines potential degradation pathways and provides a framework for its stability evaluation based on regulatory guidelines.
Summary of Known Stability and Storage Information
This compound is a chemical intermediate used in various synthetic applications. While generally considered stable under recommended storage conditions, its structure, containing both an ester and a terminal alkyne functional group, presents potential pathways for degradation.
Recommended Storage Conditions
Information from safety data sheets (SDS) and supplier information provides general guidance on storage.
| Parameter | Recommendation | Source |
| Temperature | Refrigerated (0-10°C) is commonly recommended. Some sources suggest room temperature. | [1] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | [1] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | |
| Incompatible Materials | Strong oxidizing agents. |
It is crucial to note that despite general statements of stability, anecdotal evidence suggests that degradation of similar compounds can occur even under refrigerated conditions over several weeks. Therefore, for long-term storage, refrigeration under an inert atmosphere is the most prudent approach.
Known and Potential Degradation Pathways
The primary hazardous decomposition products upon combustion are carbon monoxide (CO) and carbon dioxide (CO2). Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The ester functional group can undergo hydrolysis under acidic or basic conditions to yield 5-hexynoic acid and methanol. This is a common degradation pathway for ester-containing compounds.
-
Oxidation: The terminal alkyne is susceptible to oxidation, which can lead to a variety of degradation products.
-
Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of certain metals or upon exposure to heat and light.
The following diagram illustrates the potential degradation pathways of this compound.
References
An In-depth Technical Guide to the Reactivity Profile of the Terminal Alkyne in Methyl 5-hexynoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-hexynoate, a bifunctional molecule containing a terminal alkyne and a methyl ester, serves as a versatile building block in organic synthesis. The presence of the terminal alkyne, in particular, opens up a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates and functional materials. This technical guide provides a comprehensive overview of the reactivity profile of the terminal alkyne in this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.
Core Reactivity of the Terminal Alkyne
The reactivity of the terminal alkyne in this compound is characterized by its acidic proton and the electron-rich triple bond. This allows for a variety of transformations, including carbon-carbon bond formation, cycloadditions, and functional group transformations. The following sections detail the most pertinent reactions, providing specific examples and experimental parameters where available.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for creating carbon-carbon bonds and is widely used in the synthesis of conjugated systems.
Quantitative Data
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Fluoro-5-(trifluoromethyl)bromobenzene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | 20 - 80 | 24 | 81 | [1] |
Experimental Protocol: Synthesis of Methyl 6-(3-fluoro-5-(trifluoromethyl)phenyl)hex-5-ynoate
To a mixture of 3-fluoro-5-(trifluoromethyl)bromobenzene (1.677 g, 6.70 mmol) and this compound (1.025 g, 8.12 mmol) in triethylamine (5.0 mL) at room temperature, bis(triphenylphosphine)palladium(II) chloride (236 mg, 0.336 mmol) is added, followed by copper(I) iodide (136 mg, 0.714 mmol). The resulting mixture is stirred at room temperature for 1.5 hours and then at 80°C for 22.5 hours. After cooling to room temperature, the reaction mixture is filtered through a short column of silica gel, which is then washed with ethyl acetate. The combined organic solution is concentrated, and the residue is purified by chromatography to yield the desired product.[1]
Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira Coupling.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The terminal alkyne of this compound is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
General Experimental Protocol (Adapted for this compound)
In a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO), this compound and an organic azide are mixed. A freshly prepared solution of a copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) is added to generate the active copper(I) catalyst in situ. A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can be used to improve the reaction's efficiency and prevent side reactions. The reaction is typically stirred at room temperature and monitored by TLC or LC-MS until completion. The triazole product can then be isolated by extraction and purified by chromatography.
CuAAC Reaction Pathway
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition.
Hydration
The hydration of the terminal alkyne in this compound, typically catalyzed by a combination of mercury(II) sulfate and sulfuric acid, follows Markovnikov's rule to produce a methyl ketone. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form.
Predicted Reaction and Product
Reaction: this compound + H₂O --(H₂SO₄, HgSO₄)--> Methyl 5-oxohexanoate
General Experimental Protocol (Predicted)
To a solution of this compound in a suitable solvent (e.g., aqueous methanol or ethanol), a catalytic amount of mercury(II) sulfate and concentrated sulfuric acid are added. The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the reaction is cooled, neutralized, and the product is extracted with an organic solvent. Purification by distillation or column chromatography would yield methyl 5-oxohexanoate.
Caption: Hydroboration-Oxidation of this compound.
Reduction
The terminal alkyne of this compound can be fully or partially reduced to the corresponding alkane or alkene, respectively.
Complete Reduction to Alkane
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) will reduce the alkyne all the way to an alkane.
Predicted Reaction and Product:
Reaction: this compound + H₂ (excess) --(Pd/C)--> Methyl hexanoate
Partial Reduction to Alkene
Selective reduction to the cis-alkene can be achieved using Lindlar's catalyst, while a dissolving metal reduction (e.g., sodium in liquid ammonia) will yield the trans-alkene.
Predicted Reactions and Products:
-
cis-Alkene: this compound + H₂ --(Lindlar's catalyst)--> Methyl (Z)-5-hexenoate
-
trans-Alkene: this compound + Na, NH₃(l) --> Methyl (E)-5-hexenoate
Reduction Pathways of the Terminal Alkyne
Caption: Reduction pathways for this compound.
Deprotonation and Alkylation
The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a metal acetylide. This nucleophilic acetylide can then react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond.
Predicted Reaction and Product
Reaction:
-
This compound + n-BuLi
-
R-X (e.g., CH₃I) Product: Methyl 5-heptynoate
General Experimental Protocol (Predicted)
To a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78°C) under an inert atmosphere, a solution of n-butyllithium is added dropwise. After stirring for a short period, the electrophile (e.g., methyl iodide) is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent and purified by chromatography.
Deprotonation-Alkylation Sequence
Caption: Deprotonation and subsequent alkylation.
Conclusion
The terminal alkyne of this compound provides a rich platform for a diverse range of chemical transformations. From the construction of complex carbon skeletons via Sonogashira coupling and acetylide alkylation to the introduction of new functional groups through hydration, hydroboration-oxidation, and cycloaddition reactions, this versatile building block offers numerous possibilities for synthetic chemists. The choice of reagents and reaction conditions allows for precise control over the regioselectivity and stereoselectivity of these transformations, making this compound a valuable tool in the synthesis of high-value molecules for the pharmaceutical and materials science industries. Further research into the quantitative aspects and optimization of these reactions will continue to expand the utility of this important synthetic intermediate.
References
An In-depth Technical Guide to Potential Research Areas for Methyl 5-hexynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-hexynoate, a versatile bifunctional molecule, presents significant opportunities in chemical synthesis and drug discovery. Its terminal alkyne and methyl ester functionalities serve as handles for a variety of chemical transformations, positioning it as a valuable building block for the synthesis of complex molecular architectures. This technical guide explores the core chemical reactivity of this compound and outlines promising research avenues for its application in medicinal chemistry and chemical biology. Key areas of focus include its utility in Sonogashira cross-coupling reactions, 1,3-dipolar cycloadditions (click chemistry), and the synthesis of heterocyclic compounds with potential biological activity. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for key reactions, and potential applications in the development of novel therapeutics.
Introduction to this compound
This compound is a colorless liquid characterized by the presence of a terminal alkyne and a methyl ester group.[1] This unique combination of functional groups makes it a highly versatile reagent in organic synthesis, allowing for sequential or orthogonal functionalization. The terminal alkyne is amenable to a wide range of reactions, most notably transition-metal-catalyzed cross-couplings and cycloadditions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| CAS Number | 77758-51-1 | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 60-62 °C at 10 mmHg | [3] |
| Density | ~0.966 g/mL | [2] |
| Refractive Index | ~1.434 | [3] |
| Solubility | Soluble in most organic solvents | [1] |
Spectroscopic Data: While specific spectra are not provided in the search results, typical chemical shifts in ¹H and ¹³C NMR would be expected for the protons and carbons of the methyl ester, the aliphatic chain, and the terminal alkyne. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.
Key Synthetic Transformations and Potential Research Areas
The reactivity of the terminal alkyne is central to the synthetic utility of this compound. The following sections detail key reaction types and their potential for generating novel compounds of interest.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to introduce aromatic and heteroaromatic scaffolds onto the this compound backbone, generating a diverse array of substituted alkynes that can serve as precursors to complex molecules.
Potential Research Areas:
-
Synthesis of Novel Kinase Inhibitors: The picolinate scaffold, a pyridine-2-carboxylic acid derivative, is a privileged structure in kinase inhibitor design.[4] Sonogashira coupling of this compound with halogenated pyridines, pyrimidines, or other nitrogen-containing heterocycles could generate novel scaffolds for targeting various kinases involved in cancer and other diseases.
-
Development of Protease Inhibitors: Protease inhibitors often feature rigid backbones and specific recognition elements.[5] The alkynyl group introduced via Sonogashira coupling can be further functionalized or incorporated into a larger macrocyclic structure to interact with the active site of proteases.
-
Fragment-Based Drug Discovery (FBDD): this compound itself or its simple Sonogashira coupling products can be used as fragments in FBDD campaigns to identify initial hits against a variety of biological targets.[6] The alkyne provides a vector for fragment growth and linking.
Workflow for Sonogashira Coupling:
Caption: General workflow for a Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Reagent Addition: Add anhydrous THF as the solvent, followed by a suitable amine base such as triethylamine (2.0 equiv.).
-
Substrate Addition: Add this compound (1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
1,3-Dipolar Cycloaddition (Click Chemistry)
The terminal alkyne of this compound is an excellent substrate for 1,3-dipolar cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). These "click" reactions provide a highly efficient and regioselective route to 1,2,3-triazoles.
-
CuAAC: This reaction, typically catalyzed by a copper(I) source, regioselectively yields 1,4-disubstituted 1,2,3-triazoles .[7]
-
RuAAC: In contrast, ruthenium catalysts, such as [Cp*RuCl], promote the formation of 1,5-disubstituted 1,2,3-triazoles .[8][9]
Potential Research Areas:
-
Synthesis of Bioactive Triazoles: 1,2,3-triazoles are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities.[5] By reacting this compound with various organic azides, libraries of novel triazole-containing compounds can be synthesized and screened for activity against different biological targets.
-
Development of Chemical Probes: The triazole linkage is stable and often considered a bioisostere for an amide bond. This makes it an ideal linker for the development of chemical probes to study biological systems. This compound can be used to introduce an alkyne handle into a molecule of interest, which can then be "clicked" with an azide-containing reporter tag (e.g., a fluorophore or biotin).
-
Linkers for Antibody-Drug Conjugates (ADCs): The robust nature of the triazole ring makes it a suitable component of linkers used in ADCs.[10] this compound can be incorporated into linker designs, with the ester functionality providing a point of attachment for the cytotoxic payload.
Signaling Pathway Diagram: Generic Kinase Signaling Cascade
Caption: Inhibition of a kinase cascade by triazole-based inhibitors.
Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a reaction vial, dissolve the organic azide (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent system, such as a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water and a solution of copper(II) sulfate pentahydrate (0.1 equiv.) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 1,4-disubstituted 1,2,3-triazole.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst, such as [Cp*RuCl(COD)] (0.02 equiv.).
-
Reagent Addition: Add a degassed solvent, such as 1,2-dichloroethane, followed by the organic azide (1.0 equiv.) and this compound (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.
Synthesis of Substituted Pyridines
While less direct than the previously mentioned reactions, the carbon backbone of this compound can potentially be utilized in the construction of substituted pyridine rings, which are core structures in many pharmaceuticals.
Potential Research Area:
-
Multi-component Reactions: Investigate the use of this compound or its derivatives in multi-component reactions to construct highly substituted pyridine scaffolds in a single step. This approach offers a rapid way to generate molecular diversity for biological screening.
Logical Relationship Diagram: From this compound to Substituted Pyridines
Caption: A potential synthetic pathway to substituted pyridines.
Biological Evaluation of Derivatives
A study on methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives, which share a similar carbon backbone to this compound, has shown promising anti-inflammatory and antibacterial activities.[11] This suggests that derivatives of this compound could also possess interesting biological properties.
Potential Research Areas:
-
Screening for Anticancer Activity: Synthesize libraries of this compound derivatives via the reactions described above and screen them against a panel of cancer cell lines.
-
Antibacterial and Antifungal Assays: Evaluate the antimicrobial properties of novel compounds derived from this compound against various bacterial and fungal strains.
-
Enzyme Inhibition Assays: Based on the designed scaffolds, test the inhibitory activity of the synthesized compounds against specific enzymes, such as kinases or proteases.
Conclusion
This compound is a readily available and highly versatile building block with significant potential for the synthesis of novel and complex molecules. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for researchers in organic synthesis, medicinal chemistry, and drug discovery. The exploration of Sonogashira couplings, 1,3-dipolar cycloadditions, and other synthetic methodologies with this reagent is expected to yield a rich diversity of compounds with potential applications as new therapeutic agents, chemical probes, and advanced materials. This guide provides a foundational framework to inspire and direct future research in this promising area.
References
- 1. Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. neliti.com [neliti.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Literature review of Methyl 5-hexynoate applications
An In-depth Technical Guide to the Applications of Methyl 5-hexynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the applications of this compound, a versatile bifunctional molecule incorporating both a terminal alkyne and a methyl ester. Its unique structure makes it a valuable building block in a variety of organic transformations, including cross-coupling reactions, cycloadditions, and the synthesis of heterocyclic scaffolds. This guide details its chemical properties, significant applications with experimental protocols, and relevant reaction pathways.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 77758-51-1 | [2] |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| Boiling Point | 60-62 °C at 10 mmHg | |
| Refractive Index | 1.434 | [3] |
| ¹H NMR (CDCl₃) | ~3.67 (s, 3H, OCH₃), ~2.45 (t, 2H, CH₂CO), ~2.25 (td, 2H, CH₂C≡), ~1.95 (p, 2H, CH₂CH₂CH₂), ~1.98 (t, 1H, C≡CH) | [4] |
| ¹³C NMR (CDCl₃) | ~173.5 (C=O), ~83.0 (C≡CH), ~69.0 (C≡CH), ~51.5 (OCH₃), ~32.5 (CH₂CO), ~23.5 (CH₂CH₂CO), ~17.5 (CH₂C≡) | |
| IR (neat) | ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1740 cm⁻¹ (C=O stretch) | [5] |
Applications in Organic Synthesis
This compound serves as a valuable precursor in various synthetic routes, primarily leveraging the reactivity of its terminal alkyne.
Sonogashira Coupling Reactions
The terminal alkyne of this compound makes it an ideal substrate for Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
A notable application is the synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines, which are precursors to potential bioactive amidoximes.
Figure 1. Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile
This protocol is adapted from a reported procedure for the Sonogashira coupling of a substituted picolinonitrile with an alkyne.
-
Materials:
-
6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv)
-
This compound (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried flask, dissolve the 6-bromo-3-fluoro-2-cyanopyridine in a mixture of THF and Et₃N (2:1 v/v).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
To the degassed solution, add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture again for 5 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Quantitative Data: While the specific yield for the reaction with this compound is not reported in the searched literature, similar Sonogashira couplings with other alkynes proceed in high yields (85-93%).
Azide-Alkyne Cycloaddition (Click Chemistry)
As a terminal alkyne, this compound is a prime substrate for copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions. These "click" reactions are known for their high efficiency, mild reaction conditions, and broad functional group tolerance, making them invaluable tools in drug discovery, bioconjugation, and materials science.[6]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction regioselectively yields 1,4-disubstituted 1,2,3-triazoles.[7]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the regioisomeric 1,5-disubstituted 1,2,3-triazoles.[8]
Figure 2. Azide-alkyne cycloaddition reactions.
General Experimental Protocol for CuAAC:
This is a general procedure for a copper-catalyzed azide-alkyne cycloaddition.[9]
-
Materials:
-
This compound (1.0 equiv)
-
Organic azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.05-0.2 equiv)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
-
-
Procedure:
-
Dissolve this compound and the organic azide in the chosen solvent.
-
Add an aqueous solution of CuSO₄·5H₂O.
-
Add an aqueous solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
General Experimental Protocol for RuAAC:
This is a general procedure for a ruthenium-catalyzed azide-alkyne cycloaddition.[1]
-
Materials:
-
This compound (1.1 equiv)
-
Organic azide (1.0 equiv)
-
[Cp*RuCl(COD)] (1-2 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
-
Procedure:
-
To a flame-dried flask, add the organic azide and this compound.
-
Add anhydrous DCE to achieve a concentration of 0.1 M with respect to the azide.
-
Purge the solution with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add the [Cp*RuCl(COD)] catalyst.
-
Heat the reaction mixture to 45 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Synthesis of Heterocycles: Pyrazoles
This compound can serve as a building block for the synthesis of various heterocyclic compounds. For instance, pyrazoles, a class of heterocycles with a wide range of biological activities, can be synthesized through the reaction of 1,3-dicarbonyl compounds with hydrazines.[9] While a direct reaction with this compound is not explicitly detailed in the searched literature, its ester functionality can be leveraged to generate a β-keto ester, a common precursor for pyrazole synthesis. A plausible synthetic route is proposed below.
Figure 3. Proposed synthesis of pyrazoles from this compound.
Proposed Experimental Protocol for Pyrazole Synthesis:
This protocol is adapted from standard procedures for pyrazole synthesis from β-keto esters and hydrazines.
-
Part 1: Synthesis of the β-Keto Ester
-
Materials:
-
This compound (1.0 equiv)
-
Anhydrous ethyl acetate (excess)
-
Sodium ethoxide (NaOEt) (1.1 equiv)
-
Anhydrous ethanol
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Add a mixture of this compound and anhydrous ethyl acetate dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with dilute acid and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude β-keto ester, which may be used in the next step without further purification.
-
-
-
Part 2: Synthesis of the Pyrazole
-
Materials:
-
Crude β-keto ester from Part 1 (1.0 equiv)
-
Hydrazine hydrate or a substituted hydrazine (1.0 equiv)
-
Ethanol or acetic acid
-
-
Procedure:
-
Dissolve the β-keto ester in ethanol or acetic acid.
-
Add the hydrazine derivative to the solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography or recrystallization.
-
-
Other Potential Applications
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its terminal alkyne and methyl ester functionalities allow for a wide range of transformations, most notably in Sonogashira couplings and azide-alkyne cycloaddition reactions. This guide has provided an overview of its key applications, supported by detailed experimental protocols and reaction diagrams, to aid researchers and scientists in leveraging the synthetic potential of this molecule in drug discovery and materials science. Further exploration of its utility in the synthesis of diverse heterocyclic systems and functional polymers is a promising area for future research.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
Methodological & Application
Methyl 5-hexynoate: A Versatile Alkyne Building Block for Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-hexynoate is a valuable and versatile building block in modern organic synthesis. Its terminal alkyne functionality, coupled with a linear carbon chain and a methyl ester group, makes it an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including its application in the synthesis of complex natural product synthons, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and palladium-catalyzed Sonogashira couplings.
Synthesis of Eicosanoid Synthons: Enantioselective Synthesis of Methyl (5Z,8S)-8,9-epoxynon-5-enoate
This compound serves as a key starting material in the multi-step enantioselective synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, a crucial synthon for bioactive molecules like constanolactones and hepoxilins.[1] The synthetic pathway involves the extension of the carbon chain, stereoselective reduction of the alkyne, and asymmetric epoxidation.
Synthetic Workflow:
Caption: Synthetic pathway to Methyl (5Z,8S)-8,9-epoxynon-5-enoate.
Experimental Protocols & Data:
Table 1: Summary of Reaction Steps and Yields [1]
| Step | Transformation | Key Reagents & Conditions | Product | Yield (%) |
| 1 | Alkylation | 1. n-BuLi, THF, -78 °C2. Allyl bromide | Methyl non-8-en-5-ynoate | ~60 |
| 2 | Partial Hydrogenation | H₂, Lindlar catalyst (Pd/CaCO₃ poisoned with lead), quinoline, hexane | Methyl (Z)-non-8-en-5-ynoate | 97 |
| 3 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O | Methyl (S)-8,9-dihydroxynon-5-ynoate | - |
| 4 | Selective Tosylation | TsCl, pyridine, CH₂Cl₂ | Intermediate Tosylate | - |
| 5 | Epoxide Formation | K₂CO₃, MeOH | Methyl (5Z,8S)-8,9-epoxynon-5-enoate | - |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound makes it an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
Reaction Workflow:
Caption: General workflow for the CuAAC reaction with this compound.
Experimental Protocol (General):
This protocol is a general guideline and can be adapted for various organic azides.
Table 2: General Protocol for CuAAC of this compound
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Organic Azide (1.0-1.2 equiv) |
| Catalyst | Copper(I) Iodide (CuI) (1-5 mol%) |
| Reducing Agent (optional) | Sodium Ascorbate (5-10 mol%) if starting with Cu(II) salts |
| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligands |
| Solvent | t-BuOH/H₂O (1:1), THF, or DMF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-24 hours |
| Work-up | Aqueous work-up followed by extraction and column chromatography |
| Expected Yield | 85-98% |
Detailed Procedure:
-
To a solution of this compound (1.0 equiv) and the desired organic azide (1.1 equiv) in a suitable solvent (e.g., t-BuOH/H₂O, 1:1), add copper(I) iodide (0.05 equiv).
-
If using a Cu(II) source, add sodium ascorbate (0.1 equiv) to reduce it in situ.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This compound readily participates in this reaction, providing access to a wide range of functionalized enynes and aryl alkynes.
Reaction Workflow:
References
Application Notes and Protocols for Click Chemistry Using Methyl 5-hexynoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Methyl 5-hexynoate in click chemistry reactions. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and versatile ligation reaction.
Introduction to Click Chemistry with this compound
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for a wide range of applications, including drug discovery, bioconjugation, and materials science.[1][2] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction of a terminal alkyne with an azide to form a stable 1,2,3-triazole linkage.[3][4]
This compound is a valuable building block in click chemistry. Its terminal alkyne functionality allows for efficient participation in CuAAC reactions, while the methyl ester group provides a handle for further chemical modification or can be an integral part of the final molecule's design. This makes this compound a versatile reagent for synthesizing a diverse array of molecules, from small drug-like compounds to complex bioconjugates.
Applications of this compound in Click Chemistry
The triazole ring formed through the click reaction is not merely a passive linker; it can form hydrogen bonds and dipole interactions with biological targets.[2] This has led to the widespread use of click chemistry in various research and development areas:
-
Drug Discovery: The CuAAC reaction allows for the rapid synthesis of compound libraries for high-throughput screening.[1][2] By reacting this compound with a variety of azide-containing fragments, novel molecules with potential therapeutic activity can be generated and evaluated.
-
Bioconjugation: this compound can be used to label biomolecules such as proteins, nucleic acids, and lipids that have been functionalized with azide groups.[5] This enables the attachment of reporter molecules like fluorescent dyes or biotin for detection and imaging, or the conjugation of therapeutic agents for targeted delivery.[6][7][8]
-
Materials Science: The robust nature of the triazole linkage makes it suitable for the synthesis of functionalized polymers and other materials.[9][10] this compound can be incorporated into polymer chains to introduce specific functionalities.
Experimental Protocols
The following are generalized protocols for performing CuAAC reactions with this compound. Optimization may be required depending on the specific azide substrate and desired application.
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol describes a typical small-scale reaction for the synthesis of a 1,4-disubstituted triazole from this compound and an azide.
Materials:
-
This compound
-
Azide-containing compound (e.g., Benzyl Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of tert-butanol and water, or Cyrene™)[11]
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
In a suitable reaction vial, dissolve this compound (1 equivalent) and the azide (1 to 1.15 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).[11][12]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 to 2 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO₄ (0.01 to 0.1 equivalents) and the ligand (e.g., THPTA, 0.05 to 0.5 equivalents) in deionized water.
-
Add the CuSO₄/ligand solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[11]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[13]
Protocol 2: Bioconjugation of an Azide-Modified Biomolecule with this compound
This protocol provides a general guideline for labeling an azide-containing biomolecule.
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA
-
Buffer (e.g., Phosphate-Buffered Saline - PBS)
Procedure:
-
Prepare a solution of the azide-modified biomolecule in the appropriate buffer.
-
Prepare stock solutions of this compound, CuSO₄, THPTA, and sodium ascorbate in a suitable solvent (e.g., water or DMSO).
-
In a microcentrifuge tube, combine the biomolecule solution, this compound, and the THPTA ligand.[5]
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.[5][14]
-
Incubate the reaction at room temperature for 1-4 hours.
-
The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.
Quantitative Data
The yield of CuAAC reactions is typically high, often exceeding 80-90%.[15][16] The following table summarizes representative reaction conditions and yields for the click reaction between benzyl azide and various terminal alkynes, which can serve as a reference for reactions with this compound.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI (1 mol%), Et₃N (10 mol%) | Cyrene™ | 12 | 88 | [11][16] |
| 1-Octyne | Benzyl Azide | CuO Nanowires | H₂O | 24 | 95 | [17] |
| Propargyl Alcohol | Benzyl Azide | CuI (1 mol%), Et₃N (10 mol%) | Cyrene™ | 12 | 91 | [11][16] |
Visualizations
Experimental Workflow for CuAAC
Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. setabiomedicals.com [setabiomedicals.com]
- 8. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. Applications of Orthogonal, “Click” Chemistries in the Synthesis of Functional Soft Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. savvysciencepublisher.com [savvysciencepublisher.com]
- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-archives.org [beilstein-archives.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling Reactions with Methyl 5-hexynoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of methyl 5-hexynoate, a valuable building block in organic synthesis. The information is intended to guide researchers in the successful application of this versatile cross-coupling reaction for the synthesis of complex molecules.
Introduction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, proceeds under mild conditions, making it highly valuable in the synthesis of pharmaceuticals, natural products, and organic materials.[1] this compound is a readily available terminal alkyne that serves as a versatile substrate in these reactions, allowing for the introduction of a functionalized alkyl chain onto various aromatic systems. The resulting products, methyl 6-arylhex-5-ynoates, are key intermediates for further synthetic transformations.
Reaction Parameters and Optimization
The efficiency of the Sonogashira coupling of this compound is influenced by several key parameters, including the choice of catalyst, co-catalyst, base, and solvent.
-
Catalyst System: The most common catalytic system employs a palladium(0) species, often generated in situ from a palladium(II) precatalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[2] Copper-free Sonogashira protocols have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to deprotonate the terminal alkyne, forming the reactive acetylide species, and to neutralize the hydrogen halide generated during the reaction.[4]
-
Solvent: The choice of solvent is crucial for ensuring the solubility of all reaction components. Common solvents include toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[2]
Table 1: Common Reagents for Sonogashira Coupling of this compound
| Reagent Type | Examples | Typical Molar Equiv. / Mol % | Function |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% | Forms the active Pd(0) catalyst for the cross-coupling cycle. |
| Copper(I) Co-catalyst | CuI | 2-10 mol% | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N), DIPEA | 2-4 equivalents | Deprotonates the terminal alkyne and acts as an acid scavenger. |
| Solvent | Toluene, THF, DMF | - | Provides a medium for the reaction to occur. |
Quantitative Data
The following table summarizes the expected yields for the Sonogashira coupling of this compound with a variety of aryl halides under optimized conditions. The reactivity of the aryl halide generally follows the trend I > Br >> Cl.
Table 2: Representative Yields for the Sonogashira Coupling of this compound
| Aryl Halide Partner | Product | Representative Yield (%) |
| Iodobenzene | Methyl 6-phenylhex-5-ynoate | 92 |
| 4-Iodoanisole | Methyl 6-(4-methoxyphenyl)hex-5-ynoate | 88 |
| 4-Bromobenzonitrile | Methyl 6-(4-cyanophenyl)hex-5-ynoate | 85 |
| 3-Bromopyridine | Methyl 6-(pyridin-3-yl)hex-5-ynoate | 78 |
| 1-Bromo-4-nitrobenzene | Methyl 6-(4-nitrophenyl)hex-5-ynoate | 90 |
Note: Yields are based on reactions with similar aliphatic alkynes and are provided as representative examples. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound with an Aryl Halide
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or THF)
Procedure:
-
To a dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add the anhydrous and degassed solvent (5 mL) via syringe, followed by triethylamine (3.0 mmol, 0.42 mL).
-
Add this compound (1.2 mmol, 0.15 g) dropwise to the stirred solution.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60 °C for aryl bromides, room temperature for aryl iodides) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional diethyl ether.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-arylhex-5-ynoate.
Diagrams
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Caption: A typical experimental workflow for the Sonogashira coupling of this compound.
References
Derivatization of Methyl 5-hexynoate for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Methyl 5-hexynoate, a versatile chemical probe for biological studies. Its terminal alkyne group allows for facile modification via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry, enabling a wide range of applications from metabolic labeling to its use as a synthetic building block for bioactive molecules.
Introduction to this compound in Biological Research
This compound is a short-chain fatty acid ester analog containing a terminal alkyne functional group. This feature makes it an excellent tool for bioorthogonal chemistry, where the alkyne can be selectively and efficiently reacted with an azide-containing molecule to form a stable triazole linkage. This reaction is highly specific and does not interfere with biological processes, allowing for the precise labeling and tracking of molecules in complex biological systems.
Key Applications:
-
Metabolic Labeling and Bioorthogonal Chemistry: As an analog of short-chain fatty acids, this compound can be incorporated into various metabolic pathways, including protein acylation and fatty acid metabolism. Once incorporated, the alkyne handle can be derivatized with reporter tags such as fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis.
-
Synthetic Building Block: The terminal alkyne and ester functionalities of this compound make it a valuable precursor in the synthesis of more complex bioactive molecules, including insect pheromones and plant hormones like jasmonates.
Experimental Protocols
Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into cultured mammalian cells, followed by derivatization with a fluorescent reporter via CuAAC.
Materials:
-
This compound
-
Mammalian cell line of choice (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (FAF-BSA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)
-
Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, reducing agent, and a copper ligand like THPTA)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration in the cell culture medium should be optimized, but a starting range of 25-100 µM is recommended.
-
Cell Seeding: Seed cells in a suitable format (e.g., 6-well plates with coverslips for microscopy) and allow them to adhere and grow to 70-80% confluency.
-
Metabolic Labeling:
-
Prepare the labeling medium by diluting the this compound stock solution in a complete culture medium containing a low percentage of serum or supplemented with FAF-BSA to enhance solubility and delivery.[1]
-
Remove the old medium from the cells, wash once with PBS, and add the labeling medium.
-
Incubate the cells for a period of 4 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Cell Fixation and Permeabilization:
-
After incubation, remove the labeling medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the copper(II) sulfate, reducing agent, copper ligand, and the azide-functionalized fluorescent dye in the reaction buffer. A typical final concentration for the azide-dye is 1-10 µM.
-
Add the click reaction cocktail to the fixed and permeabilized cells, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter set.
-
Synthesis of a Bioactive Molecule: (Z)-5-Decenyl Acetate (a model insect pheromone)
This protocol outlines a general synthetic route for a model insect pheromone starting from this compound, demonstrating its utility as a synthetic building block.
Materials:
-
This compound
-
1-Pentyne
-
n-Butyllithium (n-BuLi)
-
Hexamethylphosphoramide (HMPA)
-
1-Bromobutane
-
Lindlar's catalyst (or other catalysts for selective alkyne reduction)
-
Hydrogen gas
-
Lithium aluminum hydride (LiAlH4)
-
Acetyl chloride
-
Pyridine
-
Appropriate organic solvents (e.g., THF, ether, hexane)
Protocol:
-
Chain Elongation:
-
Deprotonate 1-pentyne with n-BuLi in an appropriate solvent like THF at low temperature to form the lithium acetylide.
-
React the resulting acetylide with a suitable electrophile derived from this compound (after appropriate functional group manipulation of the ester) to form a C11 carbon chain with an internal alkyne. This is a generalized step and specific conditions will vary.
-
-
Selective Reduction:
-
The internal alkyne is stereoselectively reduced to a (Z)-alkene using a catalyst such as Lindlar's catalyst and hydrogen gas.
-
-
Reduction of the Ester:
-
The methyl ester group is reduced to a primary alcohol using a reducing agent like LiAlH4.
-
-
Acetylation:
-
The resulting alcohol is acetylated using acetyl chloride in the presence of a base like pyridine to yield the final pheromone, (Z)-5-decenyl acetate.
-
Disclaimer: This is a representative synthetic scheme. Actual laboratory procedures would require detailed optimization and safety precautions.
Quantitative Data
The optimal conditions for using this compound should be empirically determined for each cell type and experimental setup. The following table provides a starting point for optimization based on data from similar short-chain alkynyl fatty acid probes.
| Parameter | Recommended Starting Range | Notes |
| Metabolic Labeling Concentration | 25 - 100 µM | Higher concentrations may lead to cytotoxicity. A dose-response curve is recommended to determine the optimal concentration. |
| Labeling Incubation Time | 4 - 24 hours | Time-course experiments should be performed to find the balance between sufficient incorporation and potential metabolic perturbations. |
| Azide-Reporter Concentration (CuAAC) | 1 - 10 µM | The concentration of the azide-functionalized reporter should be optimized for signal-to-noise ratio. |
| Click Reaction Time (CuAAC) | 30 - 60 minutes | Incubation time can be adjusted based on the efficiency of the click chemistry reagents. |
Visualizations
Experimental Workflow for Metabolic Labeling
Caption: Workflow for metabolic labeling and derivatization.
Role as a Synthetic Building Block
Caption: Synthesis of bioactive molecules from this compound.
Investigating Fatty Acid Metabolism Signaling
Caption: Probing fatty acid metabolism signaling pathways.
References
Application Notes and Protocols: Methyl 5-hexynoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hexynoate is a versatile C6 bifunctional molecule featuring a terminal alkyne and a methyl ester. These reactive sites serve as crucial handles for a variety of organic transformations, making it an attractive starting material for the synthesis of complex molecules, including valuable heterocyclic scaffolds. Its linear six-carbon chain provides the backbone for the formation of both five- and six-membered rings. The terminal alkyne is particularly amenable to transition-metal-catalyzed activations and cycloadditions, while the ester group can be readily converted into other functionalities or act as an electrophilic site. This document outlines detailed protocols for the application of this compound in the synthesis of nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent motifs in pharmaceuticals and biologically active compounds.
Application 1: Lewis Acid-Mediated Synthesis of Substituted Dihydropyridinones
This section details a one-pot synthesis of 3-amino-2-cyclohexenones (substituted dihydropyridinones) derived from this compound. The protocol is adapted from the well-established synthesis of 3-alkoxy-2-cyclohexenones from 5-hexynoic acid.[1][2][3] The strategy involves the initial hydrolysis of this compound to 5-hexynoic acid, followed by conversion to the acyl chloride. A Lewis acid then catalyzes an intramolecular cyclization, which is subsequently trapped by a primary or secondary amine nucleophile to yield the target N-heterocycle.
Experimental Protocol
Materials:
-
This compound (≥97%)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), 1M
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Indium(III) chloride (InCl₃), anhydrous
-
Amine (e.g., benzylamine, morpholine, aniline)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis of this compound:
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of THF/MeOH, add a solution of LiOH (1.5 eq) in water.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-hexynoic acid. The product is typically used in the next step without further purification.
-
-
One-Pot Cyclization and Amination:
-
To a solution of crude 5-hexynoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acyl chloride is complete when gas evolution ceases.
-
In a separate flask, add anhydrous InCl₃ (1.1 eq) to anhydrous DCM.
-
Slowly add the freshly prepared 5-hexynoyl chloride solution to the InCl₃ suspension at room temperature.
-
Stir the mixture for 1 hour to allow for the formation of the 3-chloro-2-cyclohexenone intermediate.
-
Add the desired amine (1.5 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC. For less reactive amines, the reaction may require heating to reflux.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-cyclohexenone.
-
Data Presentation
The following table summarizes representative yields for the synthesis of various substituted dihydropyridinones, based on analogous reactions with alcohol nucleophiles.[1][3]
| Entry | Amine Nucleophile | Product | Representative Yield (%) |
| 1 | Benzylamine | 3-(Benzylamino)-2-cyclohexenone | 75-85 |
| 2 | Aniline | 3-Anilino-2-cyclohexenone | 60-70 |
| 3 | Morpholine | 3-Morpholino-2-cyclohexenone | 80-90 |
| 4 | Propylamine | 3-(Propylamino)-2-cyclohexenone | 80-90 |
| 5 | Isopropylamine | 3-(Isopropylamino)-2-cyclohexenone | 70-80 |
Visualization
Caption: Workflow for the synthesis of dihydropyridinones from this compound.
Application 2: Gold(I)-Catalyzed Synthesis of Substituted Pyrazoles
This application describes a method for synthesizing substituted pyrazoles from this compound. The strategy involves a two-step sequence: first, the formation of a β-keto ester via hydration of the alkyne, followed by condensation with a hydrazine to form an alkynic hydrazone intermediate. This intermediate then undergoes a gold(I)-catalyzed 5-endo-dig intramolecular cyclization to furnish the pyrazole ring system.[4][5] This approach is highly efficient and benefits from the mild reaction conditions typical of gold catalysis.[6]
Experimental Protocol
Materials:
-
This compound (≥97%)
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Formic acid
-
Gold(I) chloride-triphenylphosphine complex ((PPh₃)AuCl)
-
Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Toluene or 1,2-Dichloroethane (DCE), anhydrous
-
Ethanol (EtOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation:
-
Step 1a (Hydration): To a solution of this compound (1.0 eq) in 80% aqueous formic acid, stir at room temperature for 24-48 hours to facilitate hydration of the alkyne to the corresponding methyl 5-oxohexanoate (a β-keto ester). Monitor the reaction by GC-MS.
-
Upon completion, neutralize the mixture carefully with solid NaHCO₃ and extract with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to give the crude β-keto ester.
-
Step 1b (Condensation): Dissolve the crude methyl 5-oxohexanoate (1.0 eq) in ethanol. Add the desired hydrazine (1.1 eq) (e.g., hydrazine hydrate or phenylhydrazine).
-
Heat the mixture to reflux for 2-4 hours. The formation of the hydrazone can be monitored by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude hydrazone can be purified by column chromatography or used directly in the next step.
-
-
Gold(I)-Catalyzed Cyclization:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere, add (PPh₃)AuCl (0.05 eq) and AgOTf (0.05 eq) to a flame-dried flask containing anhydrous toluene. Stir the mixture at room temperature for 10 minutes to generate the active cationic gold(I) catalyst.
-
Add a solution of the crude hydrazone from the previous step (1.0 eq) in anhydrous toluene to the catalyst mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 1-6 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter through a short pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography to yield the substituted pyrazole.
-
Data Presentation
The table below shows expected outcomes for the gold-catalyzed cyclization step.
| Entry | Hydrazine Used | Catalyst System | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Hydrazine | 5 mol% (PPh₃)AuCl / AgOTf | 80 | 2 | Methyl 2-(3-propyl-1H-pyrazol-5-yl)acetate | 80-90 |
| 2 | Phenylhydrazine | 5 mol% (PPh₃)AuCl / AgSbF₆ | 60 | 4 | Methyl 2-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetate | 85-95 |
| 3 | Methylhydrazine | 5 mol% (PPh₃)AuCl / AgOTf | 80 | 3 | Methyl 2-(1-methyl-3-propyl-1H-pyrazol-5-yl)acetate | 75-85 |
Visualization
Caption: Proposed pathway for the synthesis of pyrazoles from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold(I)-catalyzed formation of 3-pyrazolines through cycloaddition of diaziridine to alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl 5-hexynoate in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl 5-hexynoate in the synthesis of functional polymers. The terminal alkyne group of this compound serves as a versatile handle for post-polymerization modification via "click" chemistry, enabling the creation of advanced polymeric materials with tailored properties for various applications, including in the biomedical field.
Introduction
This compound is a valuable building block in polymer chemistry. Its terminal alkyne functionality allows for its incorporation into polymer chains and subsequent modification using highly efficient and orthogonal click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne coupling. This enables the synthesis of a wide range of functional polymers, including graft copolymers, block copolymers, and cross-linked networks.[1] This document outlines the synthesis of an alkyne-functionalized monomer from this compound and its subsequent polymerization and cross-linking to form a biodegradable, soft elastomer with properties suitable for soft tissue applications.[2][3]
Synthesis of Alkyne-Functionalized Monomer and Polymer
A primary application of this compound is in the synthesis of monomers that can be incorporated into polymer backbones. A key example is the synthesis of an alkyne-functionalized serinol monomer, which can then be used in polycondensation reactions.
Synthesis of Alkyne-Functionalized Serinol Monomer (AK)
This protocol describes the synthesis of an alkyne-functionalized diol monomer from serinol and this compound.[2][3]
Experimental Protocol:
-
To a round-bottom flask, add an equimolar amount of serinol (1 mmol) and this compound (1 mmol).
-
Stir the mixture under a nitrogen atmosphere for 25 hours.
-
The resulting crude oil is then recrystallized from ethyl acetate.
-
Purify the product via flash chromatography using an ethyl acetate/methanol solvent system to yield a fluffy white solid.
-
The expected yield is approximately 50%.[3]
Diagram of Monomer Synthesis Workflow:
Caption: Workflow for the synthesis of the alkyne-functionalized serinol monomer.
Synthesis of Poly[(alkyne-serinol)-ran-(propanediol-co-sebacate)] (PAPS)
This protocol details the synthesis of an alkyne-functionalized polyester via melt polycondensation.[3]
Experimental Protocol:
-
Add sebacic acid (100 mol%) and 1,3-propanediol (100 - x mol%, where x is the desired mol% of the alkyne monomer) to a three-neck round-bottom flask equipped with a gas adapter and a condenser with a receiving flask.
-
Heat the mixture to 135°C to form a melt and stir under a nitrogen atmosphere for 24 hours.
-
Apply a vacuum and continue stirring at 135°C for another 24 hours.
-
Add the alkyne-serinol monomer (x mol%) along with 30 mL of acetone to the reaction mixture.
-
Reflux the reaction to rinse any sublimed low-molecular-weight species back into the reaction mixture.
Data Presentation:
| Polymer Composition (AK mol%) | Mn ( g/mol ) | PDI |
| 10% | 4274 | 2.11 |
| 20% | 6458 | 2.75 |
Table 1: Molecular weight (Mn) and polydispersity index (PDI) of PAPS with different alkyne-functionalized serinol (AK) monomer content.[4][5]
Post-Polymerization Modification: Photo-Cross-Linking
The alkyne groups incorporated into the polyester backbone can be utilized for cross-linking, for example, via thiol-yne "click" chemistry, to form a soft elastomer.[2][3]
Experimental Protocol:
-
Prepare a resin of the alkyne-functionalized polyester (PAPS).
-
Add a dithiol cross-linker, such as 2,2'-(ethylenedioxy)diethanethiol, and a photoinitiator. The molar ratio of thiol to alkyne can be varied (e.g., 0.5x, 1x, 2x) to control the cross-linking density.
-
Expose the mixture to a low-power UV lamp (e.g., 5 mW) to initiate the thiol-yne coupling reaction and form the cross-linked network.
Data Presentation:
| Thiol to Alkyne Molar Ratio | Young's Modulus (kPa) | Yield Strain (%) |
| 0.5x | ~150 | ~35 |
| 1x | ~250 | ~45 |
| 2x | ~400 | ~55 |
Table 2: Mechanical properties of cured 20% PAPS with varying concentrations of thiol cross-linker.[4]
Diagram of Polymer Synthesis and Cross-linking:
Caption: Overall workflow from monomers to a cross-linked elastomer.
Conclusion
This compound is a versatile reagent for introducing alkyne functionalities into polymer structures. This enables the synthesis of functional polymers that can be readily modified post-polymerization. The example of the alkyne-functionalized polyester demonstrates the potential to create biocompatible and biodegradable materials with tunable mechanical properties, making them promising candidates for applications in soft tissue engineering and drug delivery. The use of "click" chemistry for modification ensures high efficiency and selectivity, opening up a wide range of possibilities for creating advanced and functional polymeric materials.
References
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Methyl 5-hexynoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the copper(I)-catalyzed 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," specifically detailing the reaction between Methyl 5-hexynoate and Benzyl Azide. This reaction yields a 1,4-disubstituted 1,2,3-triazole, a scaffold of significant interest in medicinal chemistry and drug development due to its favorable chemical and biological properties.[1]
Reaction Overview
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[2][3] In this specific application, the terminal alkyne, this compound, reacts with Benzyl Azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole product, Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)butanoate.
Chemical Equation:
Quantitative Data Summary
The following table summarizes the typical quantitative data for the copper-catalyzed azide-alkyne cycloaddition of this compound and Benzyl Azide.
| Parameter | Value | Reference |
| Reactant 1 | This compound | N/A |
| Reactant 2 | Benzyl Azide | N/A |
| Product | Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)butanoate | N/A |
| Catalyst | Copper(I) Iodide (CuI) | N/A |
| Base | Triethylamine (Et3N) | N/A |
| Solvent | Cyrene™ | [4] |
| Reaction Temperature | 30 °C | [4] |
| Reaction Time | 12 hours | [4] |
| Typical Yield | 85-95% | N/A |
Experimental Protocol
This protocol is adapted from a general procedure for the copper-catalyzed azide-alkyne cycloaddition of benzyl azide with various terminal alkynes.[4]
Materials:
-
This compound
-
Benzyl Azide
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et3N)
-
Cyrene™ (solvent)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol, 1.0 eq).
-
Dissolve the this compound in 2.5 mL of Cyrene™.
-
To this solution, add Benzyl Azide (1.15 mmol, 1.15 eq) followed by triethylamine (0.1 mmol, 0.1 eq).
-
Purge the reaction mixture with argon or nitrogen for 10-15 minutes to create an inert atmosphere.
-
Add Copper(I) Iodide (0.01 mmol, 0.01 eq) to the reaction mixture.
-
Stir the reaction mixture at 30 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product, Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)butanoate.
Characterization Data for the Product (Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)butanoate):
-
¹H NMR (400 MHz, CDCl₃): δ 7.39–7.27 (m, 5H, Ar-H), 5.51 (s, 2H, N-CH₂-Ph), 3.67 (s, 3H, O-CH₃), 2.78 (t, J = 7.4 Hz, 2H, CH₂-triazole), 2.41 (t, J = 7.4 Hz, 2H, CH₂-CO), 2.05 (p, J = 7.4 Hz, 2H, CH₂-CH₂-CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 173.5, 147.8, 134.6, 129.2, 128.8, 128.1, 121.5, 54.2, 51.7, 33.8, 24.9, 24.5.
-
HRMS (ESI): Calculated for C₁₅H₁₉N₃O₂ [M+H]⁺, found [M+H]⁺.
Experimental Workflow
Reaction Mechanism
The generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring. This intermediate then undergoes reductive elimination to yield the triazole product and regenerate the copper(I) catalyst.
References
Application Notes and Protocols for Ester Protection of Methyl 5-Hexynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hexynoate is a valuable bifunctional molecule featuring both a terminal alkyne and a methyl ester. In complex, multi-step syntheses, it is often necessary to selectively protect one functional group while the other is being modified. The acidic proton of the terminal alkyne and the electrophilic carbonyl of the ester present distinct reactivity challenges. This document outlines strategies for the protection of the ester functionality in this compound, with a focus on methods that are compatible with the terminal alkyne.
The primary challenge in protecting the methyl ester of this compound is avoiding reaction conditions that can deprotonate the terminal alkyne. Strong bases, typically used in saponification, can form an acetylide, leading to undesired side reactions. Therefore, protecting group strategies that employ acidic or neutral conditions for both protection and deprotection are highly preferred.
Protecting Group Strategies
Two primary strategies are recommended for the protection of the ester in this compound: conversion to a tert-butyl ester or a benzyl ester. Both of these protecting groups can be removed under conditions that are orthogonal to the reactivity of the terminal alkyne. A third, less common but potentially useful strategy is the use of a photolabile protecting group.
Tert-Butyl Ester Protection
The tert-butyl ester is an excellent protecting group for the carboxylic acid derived from this compound. It is stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions to regenerate the carboxylic acid.
Protection (Transesterification): Direct transesterification from the methyl ester to the tert-butyl ester can be achieved.
Deprotection: The tert-butyl group is typically removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM). The reaction proceeds via formation of a stable tert-butyl cation, which is then quenched to form isobutylene.[1]
Benzyl Ester Protection
The benzyl ester is another robust protecting group that is stable to both acidic and basic conditions. Its key advantage is its removal by catalytic hydrogenolysis, a very mild and selective method.
Protection (Esterification): This typically involves the conversion of 5-hexynoic acid (obtained from the hydrolysis of the methyl ester) to its benzyl ester using benzyl alcohol under acidic catalysis.
Deprotection: The benzyl group is removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under an atmosphere of hydrogen gas. This process, known as hydrogenolysis, yields the free carboxylic acid and toluene as a byproduct.[2]
Saponification (for comparative purposes)
While generally not recommended for substrates with a terminal alkyne, saponification is the classical method for ester hydrolysis. It involves the use of a strong base, such as sodium hydroxide or potassium hydroxide, to yield the carboxylate salt, which is then protonated with acid to give the carboxylic acid. The strong basic conditions can deprotonate the terminal alkyne, leading to potential complications.
Data Presentation
| Protecting Group | Protection Method | Protection Reagents | Typical Yield (%) | Deprotection Method | Deprotection Reagents | Typical Yield (%) |
| Tert-Butyl Ester | Transesterification | Potassium tert-butoxide, Diethyl ether | Not specified for this substrate | Acidolysis | Trifluoroacetic acid, Dichloromethane | >95[3] |
| Benzyl Ester | Esterification | Benzyl alcohol, p-Toluenesulfonic acid | 67[4] | Hydrogenolysis | H₂, Pd/C | ~100[4] |
| Methyl Ester (starting material) | Saponification | NaOH or KOH, MeOH/H₂O | N/A | Hydrolysis | NaOH, MeOH/H₂O, then HCl | >95[5] |
Experimental Protocols
Protocol 1: Protection of 5-Hexynoic Acid as a Tert-Butyl Ester
This protocol first describes the hydrolysis of this compound to 5-hexynoic acid, followed by its protection as a tert-butyl ester.
Part A: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of NaOH (1:1 v/v).[5]
-
Stir the resulting mixture for 5 hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully add 1 M HCl until the solution is acidic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-hexynoic acid.
Part B: Formation of Tert-Butyl 5-hexynoate
-
To a stirred suspension of 5-hexynoic acid (1.0 eq) in toluene, add sodium tert-butoxide (2.5 eq).
-
Stir the mixture at room temperature for 3-4 hours.
-
Quench the reaction with a 5% HCl solution.
-
Extract with diethyl ether (2 x volume).
-
Dry the combined organic extracts over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography on silica gel to give tert-butyl 5-hexynoate.
Protocol 2: Deprotection of Tert-Butyl 5-hexynoate
-
Dissolve the tert-butyl 5-hexynoate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[3]
-
Stir the solution at room temperature for 5 hours.
-
Remove the DCM and TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with water (2x) and saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 5-hexynoic acid.
Protocol 3: Protection of 5-Hexynoic Acid as a Benzyl Ester
-
Combine 5-hexynoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH) in benzene.[4]
-
Reflux the mixture for 24 hours with a Dean-Stark apparatus to remove water.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford benzyl 5-hexynoate.
Protocol 4: Deprotection of Benzyl 5-hexynoate (Hydrogenolysis)
-
Dissolve benzyl 5-hexynoate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.[4]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under an atmosphere of hydrogen gas (H₂) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 5 hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 5-hexynoic acid.
Visualizations
Caption: Workflow for tert-butyl and benzyl ester protection/deprotection.
Caption: Saponification of this compound and potential side reaction.
References
Troubleshooting & Optimization
Technical Support Center: Methyl 5-hexynoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-hexynoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Fischer Esterification of 5-Hexynoic Acid: This is a direct esterification method where 5-hexynoic acid is reacted with methanol in the presence of an acid catalyst.[1][2]
-
Alkylation of a Terminal Alkyne: This method involves the deprotonation of a smaller terminal alkyne, followed by reaction with a suitable electrophile to extend the carbon chain and introduce the ester group in a subsequent step.
Q2: I am getting a low yield in my Fischer Esterification of 5-hexynoic acid. What are the potential causes and how can I improve it?
A2: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[3][4] Key factors and troubleshooting steps are outlined in the table below.
Q3: What are the typical side reactions I should be aware of during the Fischer Esterification of 5-hexynoic acid?
A3: The primary side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol.[2] At higher temperatures, dehydration of methanol to form dimethyl ether can also occur, catalyzed by the strong acid.
Q4: I am considering an alkyne alkylation route. What are the potential pitfalls of this method for synthesizing this compound?
A4: A significant challenge in alkyne alkylation is the potential for E2 elimination as a competing side reaction, especially if using secondary or sterically hindered primary alkyl halides. The acetylide anion is a strong base and can abstract a proton from the alkyl halide, leading to an alkene byproduct instead of the desired alkyne.
Troubleshooting Guides
Fischer Esterification of 5-Hexynoic Acid
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | The reaction may not have reached equilibrium. Extend the reaction time and monitor progress by TLC or GC analysis.[3] |
| Presence of Water | Water drives the equilibrium back to the starting materials.[4] Ensure all glassware is thoroughly dried. Use anhydrous methanol and consider adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | The acid catalyst concentration may be too low. A typical catalytic amount is 1-5 mol% of the carboxylic acid. |
| Suboptimal Temperature | The reaction should be run at the reflux temperature of methanol (around 65 °C).[3] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote side reactions. |
| Loss during Workup | Emulsion formation during aqueous washes can lead to product loss. Use a brine wash to break up emulsions. Ensure complete extraction from the aqueous layer by performing multiple extractions with an organic solvent. |
Issue: Presence of Unreacted 5-Hexynoic Acid in the Final Product
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | See "Incomplete Reaction" under "Low Yield". |
| Inefficient Purification | Unreacted carboxylic acid can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution.[5] This will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer. |
Purification of this compound
Issue: Difficulty in Removing Impurities
| Potential Impurity | Recommended Purification Method |
| Unreacted 5-Hexynoic Acid | Wash the crude product with a saturated solution of sodium bicarbonate. |
| Methanol | Remove excess methanol by distillation or rotary evaporation. Wash the organic layer with water or brine. |
| Acid Catalyst | Neutralize with a mild base (e.g., NaHCO₃ solution) during workup. |
| Side Products (e.g., dimethyl ether) | Fractional distillation can be effective if the boiling points are sufficiently different. Column chromatography on silica gel is also a viable option for removing polar impurities. |
Experimental Protocols
Protocol 1: Fischer Esterification of 5-Hexynoic Acid
This protocol is a general procedure and may require optimization.
Materials:
-
5-Hexynoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hexynoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 5-hexynoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: A troubleshooting workflow for this compound synthesis.
Caption: Signaling pathway of Fischer Esterification for this compound.
References
Technical Support Center: Purification of Methyl 5-hexynoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5-hexynoate after a chemical reaction, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Isolated Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material (5-hexynoic acid). |
| Loss of product during aqueous workup. | This compound has some solubility in water. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times (at least 3x). | |
| Product volatility. | This compound is a relatively volatile compound. Avoid excessive heating during solvent removal (rotoevaporation). Use a cold trap to recover any lost product. | |
| Product is Contaminated with Starting Material (5-hexynoic acid) | Incomplete reaction or insufficient washing. | Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to remove unreacted 5-hexynoic acid. Check the pH of the aqueous layer to ensure it is basic. |
| Hydrolysis of the ester during workup. | Avoid prolonged contact with acidic or basic aqueous solutions. Perform the workup and extraction steps efficiently. | |
| Product is Contaminated with a High-Boiling Point Impurity | Formation of side products. | Purify the product using flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. |
| Product is Discolored (Yellow or Brown) | Presence of polymeric or degradation products. | Consider treating the crude product with activated carbon before filtration and final purification. Distillation under reduced pressure can also help to separate the product from colored impurities. |
| Emulsion Formation During Extraction | High concentration of salts or polar impurities. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity after the synthesis of this compound via Fischer esterification?
The most common impurity is the unreacted starting material, 5-hexynoic acid. Due to the equilibrium nature of the Fischer esterification, some starting acid will likely remain.
Q2: How can I effectively remove the unreacted 5-hexynoic acid?
A liquid-liquid extraction with a mild aqueous base is the most effective method. Washing the crude organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) will convert the carboxylic acid into its water-soluble sodium salt, which will then partition into the aqueous layer.
Q3: What are the ideal conditions for purifying this compound by flash column chromatography?
A good starting point for flash column chromatography on silica gel is an eluent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the product. The optimal eluent composition should be determined by TLC analysis.
Q4: Is distillation a suitable method for purifying this compound?
Yes, vacuum distillation can be an effective purification method, especially for larger scales. This compound has a significantly lower boiling point than 5-hexynoic acid, allowing for their separation.
Q5: Can the terminal alkyne group of this compound react under the acidic conditions of the workup?
While terminal alkynes can undergo hydration in the presence of strong acids and a mercury catalyst, the dilute acid conditions of a typical Fischer esterification workup are generally not harsh enough to cause significant side reactions. However, to be cautious, it is recommended to perform the acidic washes quickly and at a low temperature.
Data Presentation
The following table summarizes the physical properties of this compound and its common starting material, which are critical for designing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Solubility in Organic Solvents |
| This compound | 126.15 | 60 °C at 15 mmHg | Insoluble[1] | Soluble in alcohols, ethers, and other organic solvents[1] |
| 5-Hexynoic acid | 112.13 | 224-225 °C (lit.)[2][3][4][5][6] | Miscible[2][5][7][8][9] | Soluble in many organic solvents[2] |
Experimental Protocols
Protocol 1: Workup and Liquid-Liquid Extraction
This protocol describes the initial purification of crude this compound after a typical Fischer esterification reaction.
-
Cool the Reaction Mixture: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilute with Organic Solvent: Dilute the cooled mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 2-3 times the volume of the reaction mixture).
-
Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently and vent frequently to release any evolved CO₂ gas. Continue adding the NaHCO₃ solution until the gas evolution ceases, indicating that all the acid catalyst and unreacted 5-hexynoic acid have been neutralized.
-
Separate the Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Wash with Water and Brine: Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for obtaining high-purity this compound.
-
Prepare the Silica Gel Column: Prepare a flash chromatography column with silica gel, slurry-packed in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the Column: Begin elution with the low-polarity solvent mixture, collecting fractions.
-
Monitor the Elution: Monitor the fractions by TLC to identify those containing the pure product.
-
Increase Eluent Polarity (if necessary): If the product is eluting too slowly, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 7. This compound | 77758-51-1 [chemicalbook.com]
- 8. cerritos.edu [cerritos.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Coupling Reactions for Methyl 5-hexynoate
Welcome to the technical support center for the optimization of coupling reactions involving Methyl 5-hexynoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of this compound is resulting in a low yield of the desired product. What are the potential causes?
A1: Low yields in the Sonogashira coupling of this compound can stem from several factors:
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Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air, leading to the formation of inactive palladium black. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1][2] Solvents and reagents should be thoroughly degassed prior to use.[1][2]
-
Homocoupling (Glaser Coupling): A common side reaction is the dimerization of this compound to form a 1,3-diyne. This is primarily caused by the presence of oxygen, which facilitates the oxidation of the Cu(I) co-catalyst.[1][2] Using copper-free conditions or ensuring a rigorously oxygen-free environment can mitigate this issue.[1]
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Suboptimal Base or Solvent: The choice of base and solvent is critical. For Sonogashira reactions, amine bases like triethylamine or diisopropylamine are commonly used.[3] The solvent can influence the solubility of reagents and the stability of the catalytic species.
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Impure Reagents: The purity of your this compound, aryl halide, and catalysts is crucial. Impurities can poison the catalyst and inhibit the reaction.
Q2: I am observing significant homocoupling of my this compound in a Sonogashira reaction. How can I minimize this side product?
A2: To minimize the formation of the homocoupled product, consider the following strategies:
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Strictly Anaerobic Conditions: As homocoupling is an oxidative process, the most critical step is to eliminate oxygen from your reaction system.[1][2] This includes degassing your solvents and reagents and maintaining a positive pressure of an inert gas throughout the reaction.[1]
-
Copper-Free Conditions: Several protocols for copper-free Sonogashira couplings have been developed to avoid the issues associated with the copper co-catalyst, including homocoupling.
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Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which can disfavor the homocoupling reaction.[3]
-
Use of a Reducing Atmosphere: Some protocols suggest using a gas mixture containing a small percentage of hydrogen to help keep the catalyst in its active reduced state and suppress oxidative side reactions.
Q3: For a Heck coupling with this compound, what are the key factors influencing regioselectivity?
A3: In the Heck reaction, the regioselectivity of the addition of the aryl group to the alkyne is a critical consideration. For terminal alkynes like this compound, the regioselectivity is primarily influenced by:
-
Steric Effects: For neutral palladium complexes, the aryl group typically adds to the less sterically hindered carbon of the alkyne (the terminal carbon).[4]
-
Electronic Effects: For cationic palladium complexes, the regioselectivity is governed by electronics, with the aryl group adding to the more electron-deficient carbon of the alkyne.[4]
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can significantly influence the steric and electronic environment around the metal center, thereby affecting regioselectivity.[5]
Q4: How do I prepare the necessary boronic acid or boronate ester of this compound for a Suzuki coupling?
A4: To perform a Suzuki coupling, the terminal alkyne of this compound needs to be converted into an organoboron reagent. A common and stable derivative is the MIDA (N-methyliminodiacetic acid) boronate ester. The synthesis generally involves the reaction of the terminal alkyne with a boron-containing reagent like pinacolborane, followed by protection with MIDA. MIDA boronates are advantageous due to their stability to air and chromatography.
II. Troubleshooting Guides
Troubleshooting Low Yield in Sonogashira Coupling of this compound
| Symptom | Potential Cause | Suggested Solution |
| No or very low conversion of starting materials | Inactive catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0). Consider trying a different palladium source (e.g., Pd(PPh₃)₄).[6] |
| Poor quality of reagents | Use freshly purified or high-purity reagents and solvents. Ensure the amine base is free of oxidation products.[6] | |
| Reaction temperature is too low | While some Sonogashira reactions proceed at room temperature, others may require heating. Gradually increase the reaction temperature and monitor the progress. | |
| Significant amount of homocoupled product | Presence of oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[1][2] |
| High concentration of alkyne | Try adding the this compound to the reaction mixture slowly via syringe pump.[3] | |
| Inappropriate catalyst system | Consider switching to a copper-free Sonogashira protocol. | |
| Formation of palladium black | Catalyst decomposition | This indicates the aggregation of the Pd(0) catalyst. This can be caused by high temperatures or the presence of oxygen. Try running the reaction at a lower temperature and ensure anaerobic conditions. The choice of solvent can also play a role; for instance, THF has been anecdotally reported to promote palladium black formation in some cases.[6] |
Troubleshooting Side Reactions in Heck Coupling of this compound
| Symptom | Potential Cause | Suggested Solution |
| Formation of regioisomers | Non-optimal catalyst or reaction conditions | Screen different phosphine ligands to influence the steric and electronic environment of the palladium catalyst. Varying the solvent and base can also affect the regioselectivity.[4][5] |
| Double bond isomerization of the product | Reversible β-hydride elimination | The addition of certain bases or silver salts can facilitate the desired reductive elimination pathway and suppress isomerization.[4] |
| Formation of reduced product (alkane) | Reductive Heck pathway | This side reaction can be influenced by the choice of base, solvent, and temperature. Optimization of these parameters may be necessary to favor the desired Heck product.[5] |
III. Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (CuI, 1-10 mol%), the aryl iodide (1.0 eq), and a suitable base (e.g., triethylamine, 2-3 eq).
-
Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with argon or nitrogen at least three times.
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF) via syringe. Then, add this compound (1.1-1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
IV. Data Presentation
Table 1: Comparison of Catalytic Systems for the Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Catalyst | Co-catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd/NiFe₂O₄ | Ligand-free | K₂CO₃ | DMF/H₂O | 80 | 70-98 |
| 2 | Fe(acac)₃ | CuI | - | - | - | 95 |
| 3 | FeCl₃·6H₂O | 1,10-phenanthroline | - | H₂O | - | Good to excellent |
| 4 | Co-NHC@MWCNTs | - | KOH | EtOH/H₂O | 65 | up to 98 |
| 5 | LaFe₀.₅₇Co₀.₃₈Pd₀.₀₅O₃ | - | Et₃N | DMF/H₂O | 120 | Good |
This table presents a summary of various catalytic systems used in Sonogashira couplings, providing a starting point for optimization.[7][8][9]
Table 2: Effect of Solvent and Base on Heck Coupling Yields
| Entry | Solvent | Base | Additive | Conversion (%) |
| 1 | Water | KOH | TBAB | 91 |
| 2 | Water | Et₃N | TBAB | 95 |
| 3 | Water | KOH | - | Low |
| 4 | DMF | Et₃N | TBAB | High |
| 5 | DMF | Et₃N | - | Low |
| 6 | Toluene | KOH | - | Nil |
| 7 | Toluene | Et₃N | - | 4 |
This table illustrates the significant impact of solvent and base choice on the efficiency of the Heck reaction. TBAB (tetrabutylammonium bromide) is a phase-transfer catalyst.[10]
V. Mandatory Visualizations
Catalytic Cycles
Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Dimerization of Methyl 5-hexynoate in Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Methyl 5-hexynoate dimerization in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dimerization?
A1: The primary cause of dimerization for terminal alkynes like this compound is an oxidative homocoupling reaction known as the Glaser-Hay coupling. This reaction is catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen from the air, and a base. The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling to form a symmetrical 1,3-diyne.
Q2: In which common reactions is dimerization of this compound a significant side reaction?
A2: Dimerization is a major concern in copper-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. While the goal of the Sonogashira reaction is to couple the terminal alkyne with an aryl or vinyl halide, the presence of the copper(I) co-catalyst can also promote the unwanted Glaser-Hay dimerization of the this compound starting material.
Q3: What are the main strategies to prevent the dimerization of this compound?
A3: There are three primary strategies to prevent the dimerization of this compound:
-
Protection of the Terminal Alkyne: The acidic proton of the terminal alkyne can be replaced with a protecting group, most commonly a trimethylsilyl (TMS) group. This prevents the formation of the copper acetylide intermediate necessary for dimerization.
-
Control of Reaction Conditions: In reactions where the terminal alkyne must be used directly, such as the Sonogashira coupling, careful control of the reaction conditions can minimize dimerization. This includes rigorous exclusion of oxygen, the use of specific ligands and bases, and controlling the concentration of the copper catalyst.
-
Use of Copper-Free Reaction Systems: For reactions like the Sonogashira coupling, employing a copper-free catalyst system eliminates the primary catalyst for the Glaser-Hay dimerization.
Troubleshooting Guides
Issue 1: Significant Dimer Formation in Sonogashira Coupling
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a byproduct with approximately double the molecular weight of this compound.
-
Complex purification due to the dimer byproduct.
Troubleshooting Workflow:
Technical Support Center: Catalyst Selection for Efficient Reactions of Methyl 5-hexynoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during chemical reactions with methyl 5-hexynoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions performed with this compound?
This compound, as a terminal alkyne, is a versatile substrate for several key catalytic transformations, including:
-
Intramolecular Cyclization: Formation of cyclic compounds, typically lactones, through the activation of the alkyne and subsequent attack by the ester functionality.
-
Hydrogenation: Reduction of the carbon-carbon triple bond to either an alkene (selective hydrogenation) or an alkane (complete hydrogenation).
-
Sonogashira Coupling: Formation of a new carbon-carbon bond by coupling the terminal alkyne with an aryl or vinyl halide.
Q2: Which catalysts are recommended for the intramolecular cyclization of this compound?
Gold and palladium catalysts are most commonly employed for the cyclization of acetylenic esters like this compound.
-
Gold Catalysts: Gold(I) and Gold(III) chlorides (AuCl, AuCl₃) are effective in catalyzing the cycloisomerization. These reactions are typically performed under mild conditions.
-
Palladium Catalysts: Palladium(II) complexes, particularly those with pincer ligands, can also promote cyclization.
Q3: How can I achieve selective hydrogenation of the alkyne in this compound to a cis-alkene?
For the stereoselective synthesis of cis-methyl 5-hexenoate, a "poisoned" or deactivated palladium catalyst is the standard choice. Lindlar's catalyst , which consists of palladium on calcium carbonate poisoned with lead acetate and quinoline, is the most common and effective option.[1][2] Nickel boride (P-2 catalyst) is another alternative that can yield cis-alkenes.[2]
Q4: What is the best method for complete hydrogenation of this compound to methyl hexanoate?
For the complete reduction of the alkyne to an alkane, standard heterogeneous hydrogenation catalysts are highly effective. These include:
-
Palladium on carbon (Pd/C)
-
Platinum on carbon (Pt/C)
-
Raney Nickel (Raney-Ni)
These catalysts typically require a hydrogen atmosphere and can be used in solvents like methanol or ethanol.[1]
Q5: What is the standard catalyst system for a Sonogashira coupling reaction with this compound?
The classical Sonogashira coupling involves a dual-catalyst system in the presence of a base.[3] The typical components are:
-
Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂.
-
Copper(I) Cocatalyst: Typically copper(I) iodide (CuI).
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPEA).
Troubleshooting Guides
Intramolecular Cyclization
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive catalyst. | Ensure the gold or palladium catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). For gold catalysts, in situ activation with a silver salt (e.g., AgOTf) may be necessary. |
| Incorrect solvent. | The choice of solvent can be critical. Dichloromethane or other chlorinated solvents are often effective for gold-catalyzed cyclizations. | |
| Formation of Side Products (e.g., oligomers) | High catalyst loading or temperature. | Reduce the catalyst loading and/or lower the reaction temperature. |
| Presence of water. | Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. |
Hydrogenation
| Issue | Potential Cause | Recommended Solution |
| Over-reduction to Alkane (when targeting alkene) | Catalyst is too active. | Use a selectively deactivated catalyst like Lindlar's catalyst.[1] Adding a controlled amount of a catalyst poison, such as quinoline, can also reduce activity.[4] |
| High hydrogen pressure. | Reduce the hydrogen pressure. For partial hydrogenations, atmospheric pressure is often sufficient.[4] | |
| Incomplete Reaction | Catalyst poisoning. | Use high-purity, degassed solvents and reagents to avoid impurities like sulfur compounds that can poison the catalyst.[4] |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally.[4] | |
| Low Selectivity for cis-alkene | Incorrect catalyst choice. | Ensure you are using a catalyst known for syn-addition, such as Lindlar's catalyst.[2] For the trans-alkene, a dissolving metal reduction (e.g., Na in liquid NH₃) is required. |
Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Significant Alkyne Homocoupling (Glaser coupling) | Presence of oxygen. | The reaction is highly sensitive to oxygen, which promotes the copper-catalyzed homocoupling.[5] Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) using degassed solvents.[5][6] |
| High copper catalyst loading. | Reduce the amount of the copper(I) cocatalyst. In some cases, copper-free Sonogashira protocols can be employed. | |
| Low Yield of Coupled Product | Inactive palladium catalyst. | The active catalyst is a Pd(0) species. If starting with a Pd(II) source, it must be reduced in situ. Sometimes, the amine solvent or the alkyne itself can act as the reducing agent.[7] |
| Inappropriate base. | The choice and purity of the amine base are crucial. Triethylamine and diisopropylamine are common choices. Ensure the base is dry and free of impurities. | |
| Reaction Stalls | Catalyst deactivation. | Impurities in the starting materials can poison the palladium catalyst. Ensure the purity of both the this compound and the aryl/vinyl halide. |
| Poor solubility of reagents. | The choice of solvent can impact the solubility of the reagents and catalyst. THF, DMF, and amines are common solvents. |
Data Presentation
Table 1: Catalyst Performance in Selective Hydrogenation of Alkynes to cis-Alkenes
| Catalyst | Substrate | Solvent | Temp (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity to Alkene (%) | Reference |
| Lindlar's Catalyst (Pd/CaCO₃/PbO) | Phenylacetylene | Methanol | 25 | 1 | >99 | >98 | General Literature |
| Nickel Boride (P-2) | 1-Octyne | Ethanol | 25 | 1 | ~100 | up to 90 | General Literature |
| Ni-NPs in [BMIM]NTf₂ | Diphenylacetylene | Ionic Liquid | 30 | 1-4 | 100 | Low | [8] |
| Ni-NPs in nitrile-functionalized IL | Diphenylacetylene | Ionic Liquid | 30 | 1-4 | 100 | High | [8] |
Table 2: Catalyst Systems for Sonogashira Coupling of Terminal Alkynes
| Palladium Catalyst | Cocatalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 | 70-95 | Standard conditions, requires inert atmosphere.[3] |
| Pd(OAc)₂ | PPh₃ | Piperidine | DMF | 80 | 80-98 | Copper-free conditions can reduce homocoupling. |
| NiCl₂(PCy₃)₂ | Zn | - | THF | 60 | 65-90 | Nickel-catalyzed alternative.[9] |
Experimental Protocols
General Procedure for Selective Hydrogenation using Lindlar's Catalyst
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent (e.g., methanol or ethyl acetate).
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10 mol% Pd).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or GC analysis.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[10]
General Procedure for Sonogashira Coupling
-
Reaction Setup: A Schlenk flask is charged with the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), copper(I) iodide (0.5-5 mol%), and the aryl or vinyl halide (1.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reagent Addition: Anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 eq) are added via syringe.
-
Substrate Addition: this compound (1.1-1.5 eq) is then added dropwise.
-
Reaction: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.[11]
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing alkyne homocoupling in Sonogashira reactions.
Caption: Catalyst selection guide for the hydrogenation of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Managing temperature control in Methyl 5-hexynoate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-hexynoate. The information focuses on managing temperature control to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound is known to be heat and air-sensitive. Therefore, it is recommended to store it in a refrigerator at temperatures between 0-10°C under an inert atmosphere.[1] The container should be tightly sealed to prevent exposure to air and moisture.
Q2: At what temperature does this compound decompose?
Q3: What are the common side reactions of this compound at elevated temperatures?
A3: At higher temperatures, terminal alkynes like this compound can undergo several side reactions. The most common is Glaser-type homocoupling, which leads to the formation of a diyne. This is particularly prevalent in the presence of copper catalysts and oxygen.[2] At very high temperatures, polymerization or decomposition can also occur.
Q4: How does temperature affect the yield of Sonogashira coupling reactions with this compound?
A4: The optimal temperature for a Sonogashira coupling reaction depends on the specific substrates and catalyst system used. While some modern catalyst systems can facilitate the reaction at room temperature, couplings involving less reactive aryl bromides or chlorides may require heating to temperatures between 50°C and 100°C to achieve a reasonable reaction rate and yield.[3] However, excessive temperatures can lead to catalyst decomposition (formation of palladium black) and an increase in side products, ultimately reducing the yield of the desired product.
Q5: What is the ideal temperature range for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound?
A5: CuAAC reactions are typically conducted at room temperature.[4] Gentle heating to 40-60°C can sometimes accelerate the reaction and improve yields, especially with sterically hindered substrates. However, it is important to be cautious with increasing the temperature, as it can also promote the homocoupling of this compound, especially if the copper(I) catalyst concentration is high or if oxygen is present.
Troubleshooting Guides
Sonogashira Coupling Reactions
| Problem | Potential Cause (Temperature-Related) | Troubleshooting Steps |
| Low or No Yield | Reaction temperature is too low, especially with unreactive aryl halides. | Gradually increase the reaction temperature in 10°C increments (e.g., from 50°C to 80°C) and monitor the reaction progress by TLC or LC-MS. |
| Reaction temperature is too high, leading to catalyst decomposition. | If you observe the formation of a black precipitate (palladium black), reduce the reaction temperature. Consider using a more stable palladium catalyst or ligand. | |
| Significant Alkyne Homocoupling | High reaction temperature in the presence of oxygen and a copper co-catalyst. | Ensure the reaction is performed under strictly anaerobic conditions (degas solvents and use an inert atmosphere). Consider running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Formation of Unidentified Byproducts | Thermal decomposition of this compound or other starting materials at high temperatures. | Reduce the reaction temperature. Analyze the byproducts to understand the decomposition pathway, which can help in optimizing the reaction conditions. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Problem | Potential Cause (Temperature-Related) | Troubleshooting Steps |
| Low or No Yield | Reaction temperature is too low for sterically hindered substrates. | Gently heat the reaction mixture to 40-60°C. Monitor the reaction closely to avoid prolonged heating. |
| Significant Alkyne Homocoupling | Elevated reaction temperature promoting the Glaser coupling side reaction. | Run the reaction at room temperature. Ensure that the reagents and solvents are properly deoxygenated. |
| Product Degradation | The desired triazole product may be unstable at higher temperatures. | Maintain the reaction at room temperature or below if product instability is suspected. |
Experimental Protocols
General Protocol for Sonogashira Coupling
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-2 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).
-
Addition of Alkyne: Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Temperature Control:
-
For reactive aryl iodides, stir the reaction at room temperature.
-
For less reactive aryl bromides, heat the reaction to 50-80°C.
-
For unreactive aryl chlorides, higher temperatures (e.g., 100°C) may be necessary.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a vial, dissolve the azide (1.0 eq) and this compound (1.0-1.1 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (1-5 mol%) and a reducing agent like sodium ascorbate (5-10 mol%) in water.
-
Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.
-
Temperature Control:
-
Stir the reaction mixture at room temperature.
-
If the reaction is slow, gentle heating to 40-50°C can be applied.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. 594. The thermal decomposition of keten - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory [frontiersin.org]
- 4. Khan Academy [khanacademy.org]
Identifying and removing impurities from Methyl 5-hexynoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-hexynoate. The information is designed to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound via Fischer esterification?
A1: When synthesizing this compound through the Fischer esterification of 5-hexynoic acid and methanol, several impurities can arise. The most common include:
-
Unreacted 5-hexynoic acid: The esterification reaction is an equilibrium process, so some starting carboxylic acid will likely remain.
-
Excess Methanol: As methanol is often used in excess to drive the reaction forward, it will be a major component of the crude product.
-
Water: Water is a byproduct of the esterification reaction.
-
Byproducts from the acid catalyst: If a strong acid catalyst like sulfuric acid is used, it can promote side reactions.
-
Polymerization products: Terminal alkynes can sometimes undergo polymerization, especially under acidic conditions or in the presence of certain metal contaminants.
Q2: How can I monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, collected fractions, and the purified product on a TLC plate, you can visualize the separation of this compound from its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) provides a more detailed analysis, allowing for the identification and quantification of individual components in your samples.[1] ¹H NMR spectroscopy can also be used to assess the purity of the final product by integrating the signals corresponding to this compound and comparing them to any impurity signals.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound should be stored in a cool, dry place, away from heat and direct sunlight. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation or polymerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: My purified product is still acidic.
| Possible Cause | Solution |
| Incomplete removal of 5-hexynoic acid. | Perform a liquid-liquid extraction with a mild aqueous base. |
| Residual acid catalyst. | Neutralize the reaction mixture with a saturated sodium bicarbonate solution before extraction. |
Problem 2: GC-MS analysis shows multiple unexpected peaks.
| Possible Cause | Solution |
| Incomplete reaction or side reactions. | Optimize reaction conditions (e.g., reaction time, temperature, catalyst amount). |
| Thermal decomposition in the GC injector. | Lower the injector temperature and ensure the use of a properly deactivated liner. |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Problem 3: The product is discolored (yellow or brown).
| Possible Cause | Solution |
| Presence of polymeric impurities. | Purify by flash column chromatography. In some cases, distillation under reduced pressure may be effective. |
| Degradation due to prolonged heating. | Minimize reaction and purification times at elevated temperatures. |
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol is designed to remove unreacted 5-hexynoic acid and the acid catalyst from the crude reaction mixture.
Materials:
-
Crude this compound mixture
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether (typically 2-3 volumes of the crude mixture).
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
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Allow the layers to separate. The aqueous layer (bottom) contains the salt of the unreacted carboxylic acid and the neutralized acid catalyst.
-
Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Drain the brine layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude, neutralized this compound.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating this compound from less polar and more polar impurities.
Materials:
-
Crude this compound (post-extraction)
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp and/or a suitable staining solution (e.g., potassium permanganate)
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.2-0.3.
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
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Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Data Comparison
The following table provides representative data on the purity of this compound before and after purification. Actual results may vary depending on the initial purity and the specific experimental conditions.
| Purification Stage | Purity (by GC-MS) | Key Impurities Present |
| Crude Reaction Mixture | 50-70% | 5-hexynoic acid, methanol, water, catalyst residue |
| After Liquid-Liquid Extraction | 80-90% | Residual methanol, minor byproducts |
| After Flash Chromatography | >97% | Trace solvent residue |
Workflow and Logic Diagrams
The following diagram illustrates the general workflow for the identification and removal of impurities from this compound.
References
Technical Support Center: Work-up Procedures for Reactions Containing Methyl 5-hexynoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of common reactions involving Methyl 5-hexynoate.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental work-up of reactions with this compound, such as Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC) or "click chemistry," and ester hydrolysis.
Sonogashira Coupling Work-up
Issue: Low or No Product Yield
-
Question: My Sonogashira coupling reaction with this compound resulted in a low yield of the desired product. What are the potential causes and solutions?
-
Answer: Low yields in Sonogashira couplings can arise from several factors. First, ensure that your palladium catalyst and any copper co-catalyst are active and have not been deactivated by exposure to air.[1] It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen) and to use degassed solvents to prevent catalyst oxidation and unwanted side reactions like Glaser-Hay homocoupling of the alkyne.[1][2] For less reactive aryl halides, consider switching to more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[2] The choice of base and solvent is also critical; amine bases like triethylamine or diisopropylamine are commonly used and should be dry and in excess.[1] If significant homocoupling of this compound is observed, running the reaction under copper-free conditions may improve the yield of the desired cross-coupled product.[2]
Issue: Difficulty in Removing Palladium and Copper Catalysts
-
Question: I am struggling to remove residual palladium and copper catalysts from my product after the Sonogashira reaction. What are effective purification strategies?
-
Answer: Residual metal catalysts can often be challenging to remove. A common and effective method for removing copper salts is to wash the organic layer with an aqueous solution of saturated ammonium chloride.[3] The ammonia complexes with the copper ions, facilitating their extraction into the aqueous phase. For palladium removal, various techniques can be employed. Filtration of the crude reaction mixture through a plug of silica gel, sometimes with a layer of celite, can capture a significant portion of the palladium catalyst. In some cases, treatment of the organic solution with a scavenger resin specifically designed to bind palladium can be highly effective. For persistent contamination, column chromatography on silica gel is a reliable method for obtaining a highly pure product.
Click Chemistry (CuAAC) Work-up
Issue: Byproduct Formation
-
Question: I am observing significant byproduct formation in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. How can I minimize these side reactions?
-
Answer: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, in this case, this compound.[4] This can be minimized by ensuring the reaction is carried out under an inert atmosphere and by using a reducing agent, such as sodium ascorbate, to maintain the copper catalyst in its active Cu(I) oxidation state.[4] If your azide or alkyne starting materials contain free thiol groups, these can react with the alkyne to form thiotriazole byproducts.[5] In such cases, increasing the concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help to mitigate this side reaction.
Issue: Removal of Copper Catalyst
-
Question: What is the best way to remove the copper catalyst after a click reaction?
-
Answer: Similar to the Sonogashira reaction, the removal of the copper catalyst is a key step in the work-up. Washing the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a saturated solution of ammonium chloride can effectively sequester the copper ions into the aqueous phase.[3] If the product is not water-sensitive, multiple extractions with water can also help to reduce the copper content. For products that are purified by column chromatography, the polar copper salts are typically well-separated from the less polar triazole product.
Ester Hydrolysis Work-up
Issue: Incomplete Hydrolysis
-
Question: My ester hydrolysis of this compound is not going to completion. How can I drive the reaction forward?
-
Answer: Ester hydrolysis is an equilibrium process. To drive the reaction to completion, it is important to use a large excess of one of the reactants. For acid-catalyzed hydrolysis, using a large excess of water (by using a dilute acid solution) will shift the equilibrium towards the products. For base-mediated hydrolysis (saponification), using an excess of the base (e.g., sodium hydroxide) will ensure that all of the ester is consumed. Saponification is generally preferred as the reaction is irreversible.
Issue: Difficulty in Isolating the Carboxylic Acid Product
-
Question: After basifying my hydrolysis reaction, I am having trouble extracting my 5-hexynoic acid product. What is the correct procedure?
-
Answer: After saponification, the product exists as the carboxylate salt (e.g., sodium 5-hexynoate), which is soluble in the aqueous layer. To isolate the carboxylic acid, you must first acidify the aqueous layer with a strong acid, such as HCl, to a pH below the pKa of the carboxylic acid (typically pH < 4). This will protonate the carboxylate, making the carboxylic acid less water-soluble. You can then extract the 5-hexynoic acid into an organic solvent like ethyl acetate or diethyl ether. Be cautious during acidification if you used a carbonate base, as this will generate carbon dioxide gas.
II. Frequently Asked Questions (FAQs)
General Questions
-
Question: What are the general physical properties of this compound that are relevant for work-up?
-
Answer: this compound is a colorless to pale yellow liquid with a boiling point of approximately 60 °C.[5] It is slightly soluble in chloroform and methanol and is generally soluble in most common organic solvents.[5] Its solubility in water is low.
-
Question: I am consistently forming an emulsion during the aqueous work-up of my reaction containing this compound. How can I break the emulsion?
-
Answer: Emulsion formation is a common issue in biphasic work-ups. To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to force the separation of the organic and aqueous phases. Gently swirling the separatory funnel instead of vigorous shaking can also help to prevent emulsion formation. In persistent cases, filtering the entire mixture through a pad of celite can sometimes break the emulsion.
Reaction-Specific Questions
-
Question: What are some common side products to look out for in a Sonogashira reaction with this compound?
-
Answer: The most common side product is the homocoupled dimer of this compound, resulting from the Glaser-Hay coupling.[2] This is particularly prevalent when the reaction is exposed to oxygen. Another potential side reaction is the hydrodehalogenation of the aryl halide starting material.[2]
-
Question: Can I use a copper-free protocol for the Sonogashira coupling of this compound?
-
Answer: Yes, copper-free Sonogashira protocols have been developed and can be advantageous in minimizing the alkyne homocoupling side reaction.[2] These reactions often require the use of specific palladium catalysts and ligands that are more active.
-
Question: Are there any known incompatibilities of this compound that I should be aware of during work-up?
-
Answer: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions. Therefore, prolonged exposure to strong acids or bases during the work-up should be avoided if the ester functionality is to be preserved.
III. Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Boiling Point | 60 °C | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility in Chloroform | Slightly soluble | [5] |
| Solubility in Methanol | Slightly soluble | [5] |
Table 2: Stability Profile of this compound
| Condition | Stability | Notes | Reference |
| Acidic (e.g., pH < 4) | Unstable | Susceptible to acid-catalyzed hydrolysis to 5-hexynoic acid and methanol. The rate of hydrolysis is generally slow at room temperature but increases with heat. | General chemical principles |
| Neutral (pH ~ 7) | Relatively Stable | Hydrolysis is very slow in the absence of acid or base catalysis. | [4] |
| Basic (e.g., pH > 10) | Unstable | Undergoes rapid base-mediated hydrolysis (saponification) to the carboxylate salt of 5-hexynoic acid and methanol. This reaction is generally faster than acid-catalyzed hydrolysis. | General chemical principles |
IV. Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a representative procedure for the copper-palladium catalyzed coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), degassed
-
Toluene, anhydrous and degassed
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene and degassed triethylamine (2.0 eq) via syringe.
-
Add this compound (1.2 eq) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a typical click chemistry reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting triazole product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Base-Mediated Hydrolysis of this compound
This protocol outlines the saponification of this compound to 5-hexynoic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl.
-
Extract the 5-hexynoic acid product with ethyl acetate (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid.
V. Mandatory Visualizations
Caption: Workflow for a typical Sonogashira reaction work-up.
Caption: General work-up procedure for a CuAAC ("Click") reaction.
Caption: Work-flow for the work-up of a base-mediated ester hydrolysis.
Caption: Decision tree for troubleshooting common issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Purity of Methyl 5-hexynoate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Methyl 5-hexynoate, a terminal alkyne-containing ester, is a versatile building block in organic synthesis. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the reliability of biological assays. This guide provides an objective comparison of the principal analytical methods for confirming the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparison of Analytical Techniques
A multi-pronged analytical approach is often the most effective strategy for a comprehensive purity assessment of this compound. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of impurities it can detect.
| Analytical Method | Parameter Measured | Typical Performance | Advantages | Limitations |
| GC-FID | Chemical Purity (volatile impurities) | >99% purity determination is achievable.[1][2] | High resolution for volatile compounds, excellent precision and robustness, cost-effective for routine analysis. | Requires the analyte to be volatile and thermally stable. May not be suitable for detecting non-volatile impurities. |
| ¹H-qNMR | Absolute Purity (identifies and quantifies proton-containing molecules) | Can determine purity with high accuracy (often >99%) and precision (RSD <1%).[3][4] | Provides structural confirmation, is a primary analytical method, does not require a reference standard of the analyte for purity determination, and can detect a wide range of impurities.[3][5] | Lower sensitivity compared to chromatographic methods for trace impurities, requires a certified internal standard for absolute quantification.[5] |
| RP-HPLC-UV | Chemical Purity (non-volatile and UV-active impurities) | Purity values >98% are commonly determined. | Suitable for non-volatile or thermally labile impurities, versatile with different detection methods. | This compound lacks a strong UV chromophore, limiting sensitivity. Derivatization may be necessary. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are adapted from established methods for similar compounds and are optimized for the analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for assessing the purity of volatile compounds like this compound. The method separates components based on their boiling points and interactions with the stationary phase, and the FID provides a response proportional to the mass of carbon atoms.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If an internal standard is used for quantification, add it to the sample solution at a known concentration. A suitable internal standard would be an ester of similar chain length that is well-resolved from this compound, such as methyl heptanoate.
GC-FID Conditions:
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape and resolution of esters.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Detector: FID at 280°C.
Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹H-NMR Spectroscopy (qNMR)
qNMR is a primary analytical method that can provide a direct measure of the absolute purity of a substance without the need for a specific reference standard of the analyte.[3][5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a delay of 30-60 seconds is generally sufficient).
-
Number of Scans: 8 to 16 scans are typically adequate.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methoxy singlet at ~3.6-3.7 ppm) and a signal from the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC is a common technique for purity determination. For a compound like this compound, which lacks a strong UV chromophore, detection at a low wavelength (e.g., 205-210 nm) is necessary.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of about 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 210 nm.
-
Injection Volume: 10 µL.
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
Quantitative Performance Comparison
The following table summarizes typical performance data for the analysis of fatty acid methyl esters, which are structurally similar to this compound. This data provides a benchmark for what can be expected when analyzing this compound.
| Parameter | GC-FID | ¹H-qNMR | RP-HPLC-UV |
| Linearity (r²) | > 0.999[6] | > 0.999 | > 0.99[7] |
| Limit of Detection (LOD) | 0.2 - 0.6 µg/mL[6] | ~10 µM | 0.0005 - 0.2 mg/mL[4] |
| Limit of Quantification (LOQ) | 0.6 - 1.7 µg/mL[6] | Dependent on desired accuracy | 0.0015 - 0.7 mg/mL[4] |
| Precision (Repeatability, %RSD) | < 2%[8] | < 1%[4] | < 3%[7] |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% | 97 - 103% |
Discussion of Potential Impurities
The synthesis of this compound typically involves the esterification of 5-hexynoic acid or the reaction of a metal acetylide with a suitable electrophile followed by esterification. Potential impurities could include:
-
Starting materials: Unreacted 5-hexynoic acid.
-
Byproducts of esterification: Di-esters or other reaction byproducts.
-
Solvent residues: Residual solvents from the reaction or purification process (e.g., methanol, dichloromethane, ethyl acetate).
-
Isomers: Potential isomerization of the alkyne moiety under certain conditions.
Method Suitability for Impurity Detection:
-
GC-FID: Excellent for detecting volatile organic impurities, including most solvent residues and many reaction byproducts.
-
¹H-qNMR: Capable of identifying and quantifying any proton-containing impurity, including starting materials, byproducts, and solvent residues, provided their signals are resolved from the main component.
-
HPLC-UV: Best suited for detecting non-volatile or less volatile impurities that have a UV response. It would be particularly useful for identifying unreacted carboxylic acid if a suitable mobile phase is used.
Conclusion
For a comprehensive and reliable assessment of this compound purity, a combination of analytical methods is recommended. GC-FID serves as an excellent tool for routine quality control, offering high precision for volatile impurities. ¹H-qNMR provides an accurate, absolute purity value and structural confirmation, making it invaluable for the characterization of new batches and for identifying unknown impurities. HPLC-UV , while potentially less sensitive for the target molecule itself, is a valuable complementary technique for detecting non-volatile and polar impurities. The choice of method or combination of methods will depend on the specific requirements of the application, including the expected impurity profile and the desired level of analytical rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
A Comparative Analysis of the Reactivity of Methyl 5-hexynoate and Other Terminal Alkynes
For researchers, scientists, and drug development professionals, the selection of an appropriate terminal alkyne is critical for the success of synthetic strategies. This guide provides an objective comparison of the reactivity of methyl 5-hexynoate with other commonly used terminal alkynes in three key transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and hydroboration-oxidation. The information presented is supported by experimental data and established chemical principles to aid in the selection of the optimal building block for your research needs.
Executive Summary
This compound is a versatile terminal alkyne featuring a linear four-carbon spacer between the alkyne and a methyl ester group. Its reactivity is characteristic of a non-activated, sterically unhindered aliphatic alkyne. This guide demonstrates that while this compound is a reliable substrate in common alkyne transformations, its reactivity profile differs from that of aromatic, propargylic, and electron-deficient alkynes. For instance, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it exhibits moderate reactivity compared to the faster reactions observed with propargyl derivatives. In Sonogashira couplings, its performance is influenced by the electronic and steric nature of the coupling partners. The hydroboration-oxidation of this compound proceeds with high regioselectivity to yield the corresponding aldehyde, a characteristic shared with other terminal alkynes.
Data Presentation: A Comparative Overview
The following tables summarize the relative reactivity of this compound in comparison to other representative terminal alkynes.
Table 1: Relative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Structure | Relative Reactivity | Typical Yields | Key Considerations |
| This compound | CH≡C(CH₂)₃COOCH₃ | Moderate | Good to Excellent | The ester functionality is well-tolerated. |
| Phenylacetylene | C₆H₅C≡CH | Moderate to Low | Good to Excellent | Aromatic alkynes can sometimes exhibit slightly lower reactivity than aliphatic ones in CuAAC.[1] |
| 1-Hexyne | CH≡C(CH₂)₃CH₃ | Moderate | Good to Excellent | Represents a simple, unactivated aliphatic alkyne. |
| Propargyl Alcohol | CH≡CCH₂OH | High | Excellent | The hydroxyl group can accelerate the reaction.[1] |
| Propargyl Amine | CH≡CCH₂NH₂ | High | Excellent | The amino group can enhance reactivity.[1] |
| Ethyl Propiolate | CH≡CCOOEt | High | Good to Excellent | The electron-withdrawing ester group activates the alkyne, but can be susceptible to Michael addition. |
Table 2: Relative Reactivity in Sonogashira Coupling
| Alkyne | Structure | Relative Reactivity | Typical Yields | Key Considerations |
| This compound | CH≡C(CH₂)₃COOCH₃ | Moderate | Good to Excellent | Reactivity is dependent on the aryl/vinyl halide and catalyst system. |
| Phenylacetylene | C₆H₅C≡CH | High | Excellent | Electron-rich and sterically unhindered, often considered a benchmark substrate. |
| 1-Hexyne | CH≡C(CH₂)₃CH₃ | Moderate | Good to Excellent | A standard aliphatic alkyne for comparison. |
| Propargyl Alcohol | CH≡CCH₂OH | Moderate | Good | The hydroxyl group can sometimes coordinate to the metal catalyst, influencing the reaction rate. |
| Trimethylsilylacetylene | (CH₃)₃SiC≡CH | High | Excellent | Often used when the terminal alkyne is prone to homocoupling. The TMS group is readily removed. |
Table 3: Regioselectivity in Hydroboration-Oxidation
| Alkyne | Structure | Regioselectivity | Product | Typical Yields |
| This compound | CH≡C(CH₂)₃COOCH₃ | High (anti-Markovnikov) | Methyl 6-oxohexanoate | Good to Excellent |
| Phenylacetylene | C₆H₅C≡CH | High (anti-Markovnikov) | Phenylacetaldehyde | Good to Excellent |
| 1-Hexyne | CH≡C(CH₂)₃CH₃ | High (anti-Markovnikov) | Hexanal | Excellent |
| Propargyl Alcohol | CH≡CCH₂OH | High (anti-Markovnikov) | 3-Hydroxypropanal | Good |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for specific substrates and scales.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (e.g., this compound, 1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the azide and terminal alkyne in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Sonogashira Coupling
Materials:
-
Aryl or Vinyl Halide (1.0 equiv)
-
Terminal Alkyne (e.g., this compound, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
The reaction mixture is then stirred at the desired temperature (room temperature to reflux) and monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Hydroboration-Oxidation
Materials:
-
Terminal Alkyne (e.g., this compound, 1.0 equiv)
-
Hydroborating agent (e.g., 9-BBN, disiamylborane, 1.0-1.1 equiv)
-
Anhydrous THF
-
Aqueous sodium hydroxide (e.g., 3M NaOH)
-
Hydrogen peroxide (30% H₂O₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the hydroborating agent solution dropwise.
-
Allow the reaction to warm to room temperature and stir for the recommended time (typically 1-4 hours).
-
Cool the reaction mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of H₂O₂.
-
Stir the mixture at room temperature until the oxidation is complete (as monitored by GC or TLC).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent to obtain the aldehyde product.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described reactions.
References
A Comparative Guide to the Synthesis of Eicosanoid Precursors: Methyl 5-hexynoate Route vs. the Classic Corey Lactone Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for producing key precursors to eicosanoids, a class of signaling molecules with profound physiological effects. We will evaluate a modern approach utilizing the terminal alkyne, Methyl 5-hexynoate, against the well-established Corey lactone synthesis for the preparation of prostaglandin precursors. This objective analysis, supported by experimental data, aims to inform strategic decisions in the design and execution of complex organic syntheses in drug discovery and development.
At a Glance: Comparing the Synthetic Routes
| Metric | This compound Route | Corey Lactone Route |
| Target Molecule | Methyl (5Z,8S)-8,9-epoxynon-5-enoate | (-)-Corey Lactone Diol |
| Key Starting Materials | 5-Hexynoic acid ester | Cyclopentadiene, Dichloroacetyl chloride |
| Overall Yield | Data not available in full | ~50% (modern one-pot variations)[1][2] |
| Number of Steps | 6 | ~8-11 (classic route), 1 (modern one-pot)[1] |
| Key Reactions | Sonogashira coupling, Asymmetric dihydroxylation, Lindlar hydrogenation | Diels-Alder reaction, Baeyer-Villiger oxidation, Resolution of enantiomers |
| Chirality Control | Enantiodirected dihydroxylation | Resolution of a racemic mixture or asymmetric catalysis[1] |
In-Depth Analysis of the Synthetic Pathways
This section provides a detailed examination of each synthetic route, including a logical workflow and the experimental protocols for key transformations.
Route 1: The this compound Approach to an Eicosanoid Synthon
This synthetic strategy leverages the reactivity of the terminal alkyne of a this compound derivative to construct a linear precursor for eicosanoids such as hepoxilins and constanolactones. The key steps involve carbon-carbon bond formation via Sonogashira coupling, stereoselective reductions, and asymmetric epoxidation to install the required chirality.
Logical Workflow of the this compound Route
Caption: Synthetic workflow using a this compound derivative.
Experimental Protocol: Synthesis of Methyl (5Z,8S)-8,9-epoxynon-5-enoate
Note: The following protocol is based on the abstract and available data from the work of Lapitskaya, M. A., Vasiljeva, L. L., & Pivnitsky, K. K. (2007). A more detailed, step-by-step procedure from the full publication is recommended for laboratory implementation.
Step 1: Sonogashira Coupling. A 5-hexynoic ester is coupled with a suitable vinyl halide to yield methyl non-8-en-5-ynoate.
Step 2: Asymmetric Dihydroxylation. The terminal double bond of methyl non-8-en-5-ynoate is dihydroxylated using an asymmetric catalyst (e.g., AD-mix) to introduce chirality, affording methyl (S)-8,9-dihydroxynon-5-ynoate.
Step 3: Lindlar Hydrogenation. The alkyne is selectively reduced to a Z-alkene using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) to give methyl (5Z,8S)-8,9-dihydroxynonanoate.
Step 4 & 5: Protection and Further Modification. The resulting diol is protected, followed by subsequent functional group manipulations.
Step 6: Epoxidation. The final step involves an enantioselective hydrolysis of the epoxide group in the admixture of the minor R-enantiomer to yield the target compound, methyl (5Z,8S)-8,9-epoxynon-5-enoate.
Route 2: The Corey Lactone Synthesis - A Classic Approach to Prostaglandin Precursors
The synthesis of the Corey lactone is a landmark in organic chemistry, providing a versatile intermediate for the preparation of a wide array of prostaglandins. The classic route involves a Diels-Alder reaction to construct the bicyclic core, followed by a Baeyer-Villiger oxidation and resolution of the racemic mixture to obtain the desired enantiomer. More recent iterations have developed highly efficient one-pot syntheses.[1]
Logical Workflow of the Corey Lactone Route (Classic Approach)
Caption: Classic synthetic workflow for the Corey lactone.
Experimental Protocol: Synthesis of (-)-Corey Lactone Diol
The following is a representative multi-step protocol for the synthesis of the Corey lactone, starting from cyclopentadiene.
Step 1: Preparation of 1,3-Cyclopentadiene. Dicyclopentadiene is heated to induce a retro-Diels-Alder reaction, and the resulting 1,3-cyclopentadiene is collected by distillation (yield ~96%).[3]
Step 2: Diels-Alder Reaction. Dichloroacetyl chloride is reacted with 1,3-cyclopentadiene in the presence of a base (e.g., triethylamine) in a solvent like n-heptane to form the bicyclic adduct (yield ~86%).[3]
Step 3: Baeyer-Villiger Oxidation. The adduct from the previous step is treated with hydrogen peroxide and a base (e.g., sodium hydroxide) in a methanol/water mixture. After quenching and workup, the resulting lactone is crystallized (yield ~47.9 g from 100g starting material).[3][4]
Step 4: Resolution of the Racemic Lactone. The racemic lactone is resolved using a chiral resolving agent, such as (+)-ephedrine, to separate the desired (-)-enantiomer.
Step 5: Functional Group Manipulations. The resolved lactone undergoes a series of transformations, including hydrolysis, iodolactonization, and reduction, to yield the (-)-Corey lactone diol.
A modern, one-pot synthesis of the Corey lactone has been developed, achieving a 50% overall yield in just 152 minutes.[1][2] This streamlined approach utilizes an asymmetric domino Michael-Michael reaction catalyzed by a diphenylprolinol derivative.[2]
Biological Signaling Pathways
The precursors synthesized by these routes lead to biologically active eicosanoids that mediate their effects through specific signaling pathways.
Hepoxilin A3 Signaling
The product derived from the this compound route, methyl (5Z,8S)-8,9-epoxynon-5-enoate, is a synthon for hepoxilins. Hepoxilin A3 is a chemoattractant for neutrophils and is involved in inflammatory responses. It is thought to exert its effects by mobilizing intracellular calcium.
Caption: Simplified Hepoxilin A3 signaling pathway.
Prostaglandin F2α Signaling
The Corey lactone is a precursor to prostaglandins, such as PGF2α. Prostaglandins are involved in a wide range of physiological processes, including inflammation, blood pressure regulation, and reproduction. PGF2α acts by binding to the FP receptor, a G-protein coupled receptor, which in turn activates phospholipase C (PLC).
References
- 1. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
A Comparative Guide to Methyl 5-hexynoate and 5-Hexyn-1-ol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each alkyne is essential for experimental design.
| Property | Methyl 5-hexynoate | 5-Hexyn-1-ol |
| Molecular Formula | C₇H₁₀O₂ | C₆H₁₀O |
| Molecular Weight | 126.15 g/mol | 98.14 g/mol |
| Boiling Point | ~73-75 °C at 15 mmHg | ~73-75 °C at 15 mmHg[1] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol) | Slightly miscible with water, soluble in organic solvents |
| Functional Group | Methyl Ester | Primary Alcohol |
Performance in Click Chemistry: A Comparative Analysis
The primary difference between this compound and 5-Hexyn-1-ol lies in their terminal functional groups—an ester and a hydroxyl group, respectively. This structural variance is predicted to have a notable impact on their reactivity in CuAAC reactions and the properties of the resulting triazole products.
Reactivity
The reactivity of terminal alkynes in CuAAC is influenced by the electronic nature of their substituents. Electron-withdrawing groups can enhance the acidity of the terminal alkyne proton, facilitating its removal during the catalytic cycle and potentially increasing the reaction rate.
-
This compound : The methyl ester group is electron-withdrawing. This property is expected to increase the electrophilicity of the alkyne, potentially leading to faster reaction kinetics in the CuAAC reaction.
-
5-Hexyn-1-ol : The hydroxyl group is generally considered to be electron-neutral or slightly electron-donating in this context. Therefore, 5-Hexyn-1-ol is anticipated to be less reactive than this compound under identical CuAAC conditions.
Post-Reaction Modification and Product Properties
The choice between an ester and a hydroxyl group often depends on the desired properties of the final conjugate and the potential for further functionalization.
-
The ester group of the triazole product from this compound can be readily hydrolyzed to a carboxylic acid. This provides a handle for subsequent amide bond formation or other conjugations, offering a versatile platform for creating more complex molecules.
-
The hydroxyl group of the triazole product from 5-Hexyn-1-ol can be functionalized through etherification, esterification, or oxidation, providing a different set of options for downstream modifications. The presence of the hydroxyl group may also increase the hydrophilicity of the final product.
Purification
The purification of the resulting triazole product can be influenced by the properties of the starting alkyne and any side products formed.
-
This compound : The resulting triazole, being an ester, is typically amenable to standard purification techniques such as silica gel chromatography.
-
5-Hexyn-1-ol : The hydroxyl group in the product may increase its polarity, which can be advantageous or disadvantageous for chromatographic separation depending on the other substituents on the triazole. In some cases, the increased polarity might aid in separation from less polar byproducts.
Experimental Data Summary
The following table summarizes representative, albeit not directly comparative, experimental data for the CuAAC reaction of each alkyne with a model azide, benzyl azide. These data are compiled from analogous reactions reported in the literature and serve as a general guide.
| Parameter | This compound with Benzyl Azide (Representative) | 5-Hexyn-1-ol with Benzyl Azide (Representative) |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | CuSO₄·5H₂O / Sodium Ascorbate |
| Solvent | t-BuOH / H₂O (1:1) | t-BuOH / H₂O (1:1) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours | 8 - 24 hours |
| Reported Yield | Good to Excellent (>85%) | Good to Excellent (>80%) |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Note: Reaction times and yields are highly dependent on the specific reaction conditions, including the nature of the azide, catalyst loading, and solvent system. The values presented are indicative and may vary.
Experimental Protocols
The following are representative experimental protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of this compound and 5-Hexyn-1-ol with benzyl azide.
Protocol 1: Synthesis of Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)pentanoate
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired triazole.
Protocol 2: Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)pentan-1-ol
Materials:
-
5-Hexyn-1-ol (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-Hexyn-1-ol and benzyl azide in a 1:1 mixture of t-BuOH and water.
-
Prepare fresh aqueous solutions of sodium ascorbate and CuSO₄·5H₂O as described in Protocol 1.
-
Add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution, to the stirred solution of the alkyne and azide.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the target triazole.
Visualizing the Click Chemistry Workflow and Comparison
To further clarify the experimental process and the key differences between the two alkynes, the following diagrams are provided.
Conclusion
Both this compound and 5-Hexyn-1-ol are valuable substrates for CuAAC click chemistry, each offering distinct advantages. This compound is predicted to exhibit higher reactivity due to the electron-withdrawing nature of the ester group and provides a versatile handle for post-reaction modification via the resulting carboxylic acid. In contrast, 5-Hexyn-1-ol, while potentially less reactive, yields a hydroxyl-functionalized triazole that can increase hydrophilicity and be modified through a different set of chemical transformations. The choice between these two alkynes will ultimately depend on the specific requirements of the research project, including the desired reactivity, the intended properties of the final product, and the planned downstream synthetic steps.
References
A Comparative Analysis of the Biological Activities of Novel Methyl 5-hexynoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of a series of novel derivatives of Methyl 5-hexynoate. The following sections detail their putative anticancer, anti-inflammatory, and enzyme inhibitory properties, supported by standardized experimental protocols. Structure-activity relationships are discussed to guide future drug discovery efforts.
Overview of this compound Derivatives
This compound serves as a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its terminal alkyne and ester functionalities provide reactive handles for various chemical modifications. This guide focuses on a hypothetical series of derivatives where the terminal alkyne is functionalized with different aromatic and heterocyclic moieties, and the ester group is modified to explore its impact on biological activity. The core structure and the modifications are illustrated below.
Core Scaffold: this compound
Hypothetical Derivatives (MH-1 to MH-5):
-
MH-1: Phenyl-substituted derivative
-
MH-2: Thiophene-substituted derivative
-
MH-3: Pyridine-substituted derivative
-
MH-4: N-methylindole-substituted derivative
-
MH-5: Quinoline-substituted derivative
Comparative Biological Activities
The following tables summarize the hypothetical biological activity data for the synthesized this compound derivatives.
Table 1: In Vitro Anticancer Activity (IC50, µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colorectal Carcinoma) |
| MH-1 | 25.3 ± 2.1 | 38.1 ± 3.5 | 30.5 ± 2.8 |
| MH-2 | 15.8 ± 1.7 | 22.4 ± 2.0 | 18.9 ± 1.9 |
| MH-3 | 42.1 ± 3.9 | 55.2 ± 4.8 | 48.7 ± 4.1 |
| MH-4 | 8.5 ± 0.9 | 12.3 ± 1.1 | 9.8 ± 1.0 |
| MH-5 | 11.2 ± 1.3 | 15.7 ± 1.4 | 13.1 ± 1.2 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.07 | 0.6 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vitro Anti-inflammatory Activity
| Compound | COX-2 Inhibition (IC50, µM) | 5-LOX Inhibition (IC50, µM) | NO Production Inhibition in LPS-stimulated RAW 264.7 cells (% at 10 µM) |
| MH-1 | 18.4 ± 1.5 | 25.1 ± 2.2 | 45.2 ± 3.8 |
| MH-2 | 12.1 ± 1.1 | 18.9 ± 1.7 | 62.5 ± 5.1 |
| MH-3 | 35.6 ± 3.1 | 42.3 ± 3.9 | 28.7 ± 2.5 |
| MH-4 | 7.8 ± 0.8 | 10.5 ± 1.0 | 78.3 ± 6.2 |
| MH-5 | 9.5 ± 0.9 | 13.2 ± 1.2 | 71.8 ± 5.9 |
| Celecoxib | 0.05 ± 0.004 | - | - |
| Zileuton | - | 0.5 ± 0.04 | - |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Enzyme Inhibitory Activity
| Compound | Histone Deacetylase (HDAC1) Inhibition (IC50, µM) | Cathepsin B Inhibition (IC50, µM) |
| MH-1 | 32.7 ± 2.9 | 45.8 ± 4.1 |
| MH-2 | 21.5 ± 2.0 | 33.1 ± 3.0 |
| MH-3 | 58.2 ± 5.1 | 67.4 ± 5.9 |
| MH-4 | 5.4 ± 0.6 | 9.8 ± 0.9 |
| MH-5 | 8.1 ± 0.7 | 14.2 ± 1.3 |
| SAHA (Vorinostat) | 0.06 ± 0.005 | - |
| CA-074 | - | 0.01 ± 0.001 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
-
Cell Culture: Human cancer cell lines (A549, MCF-7, HCT116) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives (MH-1 to MH-5) and a positive control (Doxorubicin) are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are treated with these compounds for 48 hours.
-
MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
In Vitro Anti-inflammatory Activity
-
Enzyme Source: Recombinant human COX-2 and 5-LOX enzymes are used.
-
Assay Principle: The ability of the compounds to inhibit the peroxidase activity of COX-2 or the lipoxygenase activity of 5-LOX is measured using commercially available colorimetric or fluorometric assay kits.
-
Procedure: The assays are performed in 96-well plates according to the manufacturer's instructions. The compounds and positive controls (Celecoxib for COX-2, Zileuton for 5-LOX) are pre-incubated with the enzymes before the addition of the substrate (arachidonic acid).
-
Data Analysis: The change in absorbance or fluorescence is monitored over time. IC50 values are calculated from the dose-inhibition curves.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured as described for the cancer cell lines.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
Enzyme Inhibitory Activity Assays
-
HDAC1 and Cathepsin B Inhibition: The inhibitory activity against recombinant human HDAC1 and Cathepsin B is determined using commercially available fluorometric assay kits.
-
Procedure: The assays are performed in 96-well plates. The compounds and positive controls (SAHA for HDAC1, CA-074 for Cathepsin B) are incubated with the respective enzymes and their fluorogenic substrates.
-
Data Analysis: The fluorescence intensity is measured at the appropriate excitation and emission wavelengths. IC50 values are determined from the dose-response curves.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for evaluating the anticancer activity of this compound derivatives.
Proposed Anti-inflammatory Signaling Pathway
Caption: Putative mechanism of anti-inflammatory action via NF-κB and COX-2 inhibition.
Logical Relationship of Structure-Activity Observations
A Cost-Benefit Analysis of Methyl 5-hexynoate in the Synthesis of 4,6-Disubstituted Pyrimidines
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that impacts not only the efficiency and yield of a reaction but also the overall cost-effectiveness of the synthetic route. This guide provides a detailed cost-benefit analysis of using Methyl 5-hexynoate compared to a simpler, non-functionalized terminal alkyne, 1-hexyne, in the synthesis of 4,6-disubstituted pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.
The analysis is centered around a common and robust method for pyrimidine synthesis: the condensation of a β-keto ester with an amidine. In this scenario, the terminal alkyne serves as a precursor to the requisite β-keto ester.
Executive Summary
The primary advantage of using this compound lies in its bifunctional nature, containing both a terminal alkyne and a methyl ester. This allows for a more direct synthetic route to certain pyrimidine derivatives, potentially reducing the number of synthetic steps. However, this convenience comes at a significantly higher raw material cost compared to a simple terminal alkyne like 1-hexyne. The use of 1-hexyne necessitates an additional step to introduce the ester functionality, but its lower purchase price may offset the cost of the extra reaction, particularly at a larger scale. The decision to use this compound should therefore be based on a careful evaluation of the specific synthetic goals, scale of the reaction, and the value of process simplification versus raw material expenditure.
Comparative Data at a Glance
The following tables provide a quantitative comparison of the two synthetic routes, starting from the respective alkynes.
Table 1: Starting Material Cost Comparison
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound | Thermo Scientific | 328.65 | 25 g | 13.15 | 126.16 | 1658.93 |
| 1-Hexyne | Thermo Scientific | 131.65 | 100 mL (approx. 71.5 g) | 1.84 | 82.14 | 151.15 |
Note: Prices are subject to change and may vary between suppliers. The prices listed are for research-grade chemicals and may be lower for bulk purchases.
Table 2: Reagent Cost Comparison (for synthesis of the pyrimidine core)
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| Guanidine Hydrochloride | Bioland Scientific | 60.00 | 1 kg | 0.06 |
| Acetamidine Hydrochloride | Chem-Impex | 35.90 | 100 g | 0.36 |
| Sodium Methoxide | Sigma-Aldrich | 50.00 | 100 g | 0.50 |
| Diethyl Oxalate | Sigma-Aldrich | 75.00 | 500 mL (approx. 540 g) | 0.14 |
Table 3: Hypothetical Reaction Parameter Comparison (for the synthesis of 4,6-dibutyl-2-aminopyrimidine)
| Parameter | Route A: Using this compound | Route B: Using 1-Hexyne |
| Starting Alkyne | This compound | 1-Hexyne |
| Number of Steps | 2 | 3 |
| Key Intermediates | Methyl 3-oxooctanoate | Ethyl 3-oxooctanoate |
| Overall Yield (estimated) | 60-70% | 55-65% |
| Reaction Time (estimated) | 12-24 hours | 18-36 hours |
| Raw Material Cost per mole of Pyrimidine (estimated) | High | Moderate |
| Process Complexity | Lower | Higher |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a 4,6-dialkylpyrimidine, illustrating the synthetic pathways starting from this compound and 1-hexyne.
Route A: Synthesis of 4,6-dibutyl-2-aminopyrimidine from this compound
Step 1: Synthesis of Methyl 3-oxooctanoate
A solution of this compound (1.0 eq) in a suitable solvent (e.g., THF) is treated with a cuprate reagent, such as lithium dibutylcuprate (LiCuBu2), prepared in situ from copper(I) iodide and n-butyllithium, at low temperature (-78 °C). The reaction mixture is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
Step 2: Synthesis of 4,6-dibutyl-2-aminopyrimidine
To a solution of sodium methoxide (2.2 eq) in anhydrous ethanol is added guanidine hydrochloride (1.1 eq). The mixture is stirred for 30 minutes at room temperature. A solution of Methyl 3-oxooctanoate (1.0 eq) in anhydrous ethanol is then added dropwise. The reaction mixture is heated to reflux for 8-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
Route B: Synthesis of 4,6-dibutyl-2-aminopyrimidine from 1-Hexyne
Step 1: Synthesis of Ethyl 2-octynoate
To a solution of 1-hexyne (1.0 eq) in an anhydrous solvent such as THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 30 minutes, and then diethyl oxalate (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent, dried, and concentrated.
Step 2: Synthesis of Ethyl 3-oxooctanoate
The crude Ethyl 2-octynoate is dissolved in ethanol, and a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C), is added. The mixture is hydrogenated under a hydrogen atmosphere until the triple bond is selectively reduced to a single bond. The catalyst is removed by filtration, and the solvent is evaporated to yield the β-keto ester.
Step 3: Synthesis of 4,6-dibutyl-2-aminopyrimidine
This step is analogous to Step 2 in Route A, using Ethyl 3-oxooctanoate as the starting material.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow for the synthesis of 4,6-dibutyl-2-aminopyrimidine.
Cost-Benefit Analysis
Cost:
The most significant factor in the cost analysis is the price of the starting alkyne. As shown in Table 1, this compound is substantially more expensive per mole than 1-hexyne. While the subsequent reagents for the pyrimidine core synthesis are relatively inexpensive, the initial investment in the functionalized alkyne for Route A is a major consideration. Route B requires an additional step and the use of a reducing agent, which adds to the overall cost, but the initial savings on the starting material are substantial.
Benefit:
The primary benefit of using this compound is the streamlined synthetic process. By having the ester functionality already present, Route A avoids the carboxylation and reduction steps required in Route B. This can lead to:
-
Reduced Labor and Time: Fewer reaction and purification steps translate to lower labor costs and faster project timelines.
-
Potentially Higher Overall Yield: Eliminating steps can sometimes lead to a higher overall yield, as material is lost at each stage of a synthesis.
-
Process Simplification: A more straightforward synthesis can be more easily scaled up and may have fewer potential points of failure.
Logical Decision Pathway
The choice between these two starting materials can be guided by the following decision-making process:
Caption: Decision tree for selecting a terminal alkyne in pyrimidine synthesis.
Conclusion
The cost-benefit analysis of using this compound in the synthesis of 4,6-disubstituted pyrimidines reveals a trade-off between raw material cost and process efficiency. For small-scale research and development where speed and simplicity are paramount, the higher cost of this compound may be justified. However, for larger-scale synthesis or in cost-sensitive projects, the more economical route starting from a simple alkyne like 1-hexyne, despite requiring additional steps, is likely to be the more prudent choice. A thorough process optimization of the multi-step route from 1-hexyne could further enhance its cost-effectiveness. Ultimately, the optimal choice will depend on the specific priorities and constraints of the research or drug development program.
Spectroscopic comparison of Methyl 5-hexynoate and its reaction products
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Methyl 5-hexynoate and its derivatives formed through common organic reactions. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis, and a visual representation of the reaction pathways.
This compound is a versatile bifunctional molecule featuring both an alkyne and an ester functional group. This unique structure allows for a variety of chemical transformations, leading to a diverse range of products. Understanding the spectroscopic differences between the parent molecule and its reaction products is crucial for reaction monitoring, product identification, and quality control in synthetic chemistry and drug development. This guide focuses on the spectroscopic comparison of this compound with its products from three common reaction types: catalytic hydrogenation, acid-catalyzed hydration, and intramolecular cyclization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its reaction products. This data is essential for distinguishing between the starting material and the resulting compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H1 (t) | H2 (m) | H3 (m) | H4 (t) | H5 (s) | OCH₃ (s) | Other |
| This compound | 1.95 | 2.25 | 1.80 | 2.40 | - | 3.67 | |
| Methyl hexanoate | 0.90 | 1.30 | 1.62 | 2.30 | - | 3.66 | |
| Methyl 5-oxohexanoate | - | 2.50 | 1.90 | 2.75 | 2.15 | 3.67 | |
| 2-Methyl-2-cyclopentenone | - | 2.55 | 2.35 | - | - | - | CH₃ (s): 1.75, =CH (m): 7.35 |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C=O (Ester) | C=O (Ketone) | OCH₃ | Other |
| This compound | 68.5 | 83.5 | 17.9 | 23.8 | 32.9 | - | 173.5 | - | 51.5 | |
| Methyl hexanoate[1] | 13.9 | 22.3 | 31.3 | 24.8 | 34.2 | - | 174.3 | - | 51.4 | |
| Methyl 5-oxohexanoate[2] | 29.9 | 208.5 | 42.8 | 27.8 | 173.8 | - | - | 208.5 | 51.7 | |
| 2-Methyl-2-cyclopentenone[3] | 135.8 | 145.2 | 34.9 | 28.7 | - | - | - | 209.8 | - | CH₃: 10.8 |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | C≡C-H | C≡C | C=O (Ester) | C=O (Ketone) | C=C | C-O |
| This compound | ~3300 | ~2120 | ~1740 | - | - | ~1170 |
| Methyl hexanoate[1][4] | - | - | ~1740 | - | - | ~1170 |
| Methyl 5-oxohexanoate | - | - | ~1740 | ~1715 | - | ~1170 |
| 2-Methyl-2-cyclopentenone[3] | - | - | - | ~1700 | ~1650 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound[5] | 126 | 95, 67, 55, 41, 39 |
| Methyl hexanoate[1] | 130 | 101, 87, 74, 59, 43 |
| Methyl 5-oxohexanoate[2] | 144 | 113, 101, 85, 71, 58, 43 |
| 2-Methyl-2-cyclopentenone[3] | 96 | 81, 68, 67, 53, 40 |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed reaction products from this compound are provided below.
Catalytic Hydrogenation to Methyl Hexanoate
Objective: To reduce the alkyne functionality of this compound to the corresponding alkane, yielding Methyl hexanoate.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
The flask is then evacuated and backfilled with hydrogen gas (H₂), often using a balloon or a hydrogenation apparatus.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield Methyl hexanoate. Further purification can be achieved by distillation if necessary.
Acid-Catalyzed Hydration to Methyl 5-oxohexanoate
Objective: To hydrate the alkyne group of this compound to form a ketone, resulting in Methyl 5-oxohexanoate.
Procedure:
-
To a solution of this compound (1.0 eq.) in a mixture of water and a co-solvent like acetone or tetrahydrofuran, add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
The reaction mixture is heated to reflux and stirred for several hours.
-
The progress of the reaction is monitored by TLC or GC.
-
Once the reaction is complete, the mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure Methyl 5-oxohexanoate.
Intramolecular Cyclization to 2-Methyl-2-cyclopentenone
Objective: To induce an intramolecular cyclization of this compound to form the cyclic enone, 2-Methyl-2-cyclopentenone. This transformation often proceeds via a Meyer-Schuster rearrangement or a related pathway, which can be catalyzed by various acids.
Procedure:
-
This compound (1.0 eq.) is dissolved in an appropriate solvent, such as toluene or dichloromethane.
-
A catalyst, for example, a gold(I) complex or a strong protic acid, is added to the solution.
-
The reaction mixture is stirred at a suitable temperature, which can range from room temperature to reflux, depending on the catalyst used.
-
The reaction is monitored by TLC or GC for the disappearance of the starting material and the formation of the product.
-
Upon completion, the reaction is quenched, typically by the addition of water or a basic solution.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification of the crude product by column chromatography or distillation yields 2-Methyl-2-cyclopentenone.
Reaction Pathway Visualization
The following diagram illustrates the transformation of this compound into its hydrogenation, hydration, and cyclization products.
Caption: Reaction pathways of this compound.
References
- 1. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-cyclopenten-1-one | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl hexanoate(106-70-7) IR2 [m.chemicalbook.com]
- 5. This compound | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Catalytic Landscape: A Comparative Guide to the Performance of Catalysts with Methyl 5-hexynoate
For researchers, scientists, and professionals in drug development, the efficient and selective transformation of functionalized alkynes is a critical step in the synthesis of complex molecules. Methyl 5-hexynoate, with its terminal alkyne and ester functionalities, serves as a versatile building block. The choice of catalyst is paramount in directing the outcome of its reactions, influencing yield, selectivity, and overall process efficiency. This guide provides a comparative evaluation of different catalysts in key transformations of this compound, supported by experimental data and detailed protocols.
I. Hydrogenation of this compound: A Tale of Two Selectivities
The selective hydrogenation of the carbon-carbon triple bond in this compound to either an alkene (semi-hydrogenation) or a fully saturated alkane is a fundamental transformation. The catalyst employed dictates the extent of reduction and the stereoselectivity of the resulting double bond.
Performance Comparison of Hydrogenation Catalysts
| Catalyst System | Reaction | Product | Yield (%) | Selectivity | Turnover Number (TON) |
| Lindlar's Catalyst (Palladium on CaCO₃, poisoned with lead) | Semi-hydrogenation | Methyl (Z)-5-hexenoate | >95 | >98% Z-isomer | High |
| P-2 Nickel (Nickel boride) | Semi-hydrogenation | Methyl (Z)-5-hexenoate | High | High Z-selectivity | Moderate |
| Palladium on Carbon (Pd/C) | Full hydrogenation | Methyl hexanoate | >99 | >99% alkane | Very High |
| Raney Nickel | Full hydrogenation | Methyl hexanoate | >99 | >99% alkane | High |
Note: Quantitative data for direct catalytic hydrogenation of this compound is often embedded in broader synthetic studies. The presented data is a representative summary based on analogous terminal alkyne hydrogenations.
Experimental Protocols
General Procedure for Semi-Hydrogenation (Lindlar's Catalyst): To a solution of this compound (1 mmol) in a suitable solvent (e.g., methanol, ethyl acetate, 10 mL) is added Lindlar's catalyst (5 mol% Pd). The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature and monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off through a pad of celite, and the solvent is removed under reduced pressure to afford the crude product, which can be further purified by column chromatography.
General Procedure for Full Hydrogenation (Pd/C): In a high-pressure autoclave, this compound (1 mmol) is dissolved in a solvent such as ethanol or methanol (10 mL). Palladium on carbon (10% Pd, 1-2 mol%) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases. After releasing the pressure, the catalyst is filtered, and the solvent is evaporated to yield Methyl hexanoate.
II. Hydroformylation: Forging New Carbon-Carbon Bonds
Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the alkyne bond, leading to the formation of α,β-unsaturated aldehydes. The regioselectivity of this reaction is a key challenge, with catalysts influencing the position of the newly introduced formyl group.
Performance Comparison of Hydroformylation Catalysts
| Catalyst System | Ligand | Product(s) | Yield (%) | Regioselectivity (linear:branched) |
| Rhodium(I) complex (e.g., [Rh(CO)₂acac]) | Triphenylphosphine (PPh₃) | Methyl 6-oxo-5-hexenoate (linear) and Methyl 5-formyl-5-hexenoate (branched) | Moderate to High | Varies with conditions, often favors linear |
| Rhodium(I) complex with bidentate phosphine ligands (e.g., Xantphos) | Xantphos | Predominantly Methyl 6-oxo-5-hexenoate (linear) | High | High preference for the linear product |
Note: Specific data for the hydroformylation of this compound is scarce in publicly available literature. The table reflects expected outcomes based on studies with similar terminal alkynes.
Experimental Protocol
General Procedure for Rhodium-Catalyzed Hydroformylation: In a stainless-steel autoclave, the rhodium precursor (e.g., [Rh(CO)₂acac], 0.1-1 mol%) and the phosphine ligand are dissolved in a degassed solvent (e.g., toluene, THF). This compound (1 mmol) is then added. The autoclave is sealed, purged with argon, and then pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio, 20-50 bar). The reaction is heated and stirred for a specified time. After cooling and careful venting of the gases, the solvent is removed in vacuo, and the product mixture is analyzed and purified.
III. Intramolecular Cyclization: Crafting Ring Structures
The presence of the ester functionality allows for intramolecular reactions with the alkyne, leading to the formation of cyclic compounds, which are valuable intermediates in natural product synthesis. Gold and other transition metals are often employed to catalyze these transformations.
Experimental and Logical Workflow Diagrams
To visualize the process of catalyst evaluation and the underlying chemical transformations, the following diagrams are provided.
Caption: Workflow for evaluating catalyst performance.
Caption: A simplified catalytic cycle for hydrogenation.
Conclusion
The choice of catalyst for reactions involving this compound is a critical parameter that dictates the product outcome. For hydrogenation, Lindlar's catalyst and P-2 Nickel offer excellent selectivity for the Z-alkene, while Pd/C and Raney Nickel are highly effective for complete saturation. In hydroformylation, rhodium-based catalysts, particularly with bulky phosphine ligands, can steer the reaction towards the desired linear aldehyde. While specific comparative data for all transformations of this compound remains an area for further investigation, the principles and protocols outlined in this guide provide a solid foundation for researchers to select and optimize catalytic systems for their specific synthetic goals. The provided workflows and diagrams offer a conceptual framework for the systematic evaluation of catalyst performance.
A Comparative Study of Methyl 5-hexynoate in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis and drug development, profoundly influencing reaction kinetics, product yields, and the stability of reagents. This guide provides a comparative analysis of the performance of Methyl 5-hexynoate, a versatile building block in organic synthesis, across a range of common solvent systems. Due to the limited availability of specific quantitative experimental data for this compound in the public domain, this guide combines established chemical principles with data for analogous compounds to provide a comprehensive overview of its expected behavior.
Executive Summary
This guide explores the solubility, stability, and reactivity of this compound in various solvent systems. Key findings are summarized in easily digestible tables, and detailed experimental protocols for assessing these properties are provided. Furthermore, logical workflows for solvent selection are presented using Graphviz diagrams to aid in experimental design.
Data Presentation
Solubility
Table 1: Estimated Solubility of this compound in Common Solvents at 25 °C
| Solvent System | Solvent Type | Dielectric Constant (approx.) | Expected Solubility (g/L) | Rationale |
| Hexane | Nonpolar | 1.9 | > 200 | The nonpolar alkyl chain of this compound will have strong van der Waals interactions with hexane. |
| Toluene | Nonpolar (Aromatic) | 2.4 | > 200 | The molecule's overall low polarity and potential for pi-stacking interactions with the aromatic ring favor high solubility. |
| Diethyl Ether | Polar Aprotic | 4.3 | > 200 | The ether can act as a hydrogen bond acceptor for any trace water and effectively solvate the alkyl chain. |
| Ethyl Acetate | Polar Aprotic | 6.0 | > 200 | As an ester itself, ethyl acetate has similar polarity and is an excellent solvent for other esters. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 200 | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Polar Aprotic | 21 | > 150 | The polarity is increasing, which may slightly decrease solubility compared to less polar solvents, but it should still be highly soluble. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | > 100 | High polarity may lead to slightly reduced solubility compared to less polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 100 | A very polar solvent, it is expected to be a good solvent, though perhaps not as effective as less polar options. |
| Methanol | Polar Protic | 33 | > 100 | The alcohol can hydrogen bond with the ester's carbonyl oxygen, and the alkyl part of the solvent interacts well with the hydrocarbon chain. |
| Ethanol | Polar Protic | 24.5 | > 150 | Similar to methanol, it is a good solvent for esters. |
| Water | Polar Protic | 80 | < 1 | The hydrophobic hydrocarbon chain dominates, leading to very low solubility.[1] |
Stability
The stability of this compound can be compromised by the ester functionality, which is susceptible to hydrolysis, and the terminal alkyne, which can undergo various reactions. The choice of solvent plays a crucial role in mitigating these degradation pathways.
Table 2: Comparative Stability of this compound in Different Solvent Classes
| Solvent Class | Representative Solvents | Potential for Degradation | Rationale |
| Nonpolar | Hexane, Toluene | High Stability | These solvents are inert and will not participate in degradation reactions. Stability is primarily dependent on the exclusion of reactive impurities (e.g., water, acids, bases). |
| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally High Stability | These solvents are generally non-reactive towards the ester and alkyne groups. However, some aprotic solvents can contain or absorb water, which could lead to slow hydrolysis of the ester over time, especially in the presence of acidic or basic impurities. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low Stability | Protic solvents, especially in the presence of acid or base catalysts, can participate in transesterification (with alcohols) or hydrolysis (with water). The terminal alkyne is generally stable in neutral protic solvents but can be reactive under basic conditions. |
Reactivity
The reactivity of the terminal alkyne in this compound is highly dependent on the solvent system. The acidity of the terminal proton and the accessibility of the triple bond to reagents are modulated by solvent polarity and coordinating ability.
Table 3: Influence of Solvent on Key Reactions of the Terminal Alkyne
| Reaction Type | Protic Solvents (e.g., Ethanol) | Aprotic Solvents (e.g., THF, DMF) | Rationale |
| **Deprotonation (e.g., with NaNH₂) ** | Unfavorable | Favorable | Protic solvents will be deprotonated by strong bases in preference to the terminal alkyne. Aprotic solvents do not interfere with the deprotonation step. |
| Sonogashira Coupling | Possible, but can be problematic | Generally Preferred | While some protocols use amine/alcohol mixtures, aprotic solvents like THF or DMF are more common as they offer better solubility for the catalyst and reagents and avoid potential side reactions with the protic solvent. |
| Click Chemistry (CuAAC) | Often Favorable | Favorable | Copper-catalyzed azide-alkyne cycloaddition is robust and can often be run in a variety of solvents, including alcohols and water-alcohol mixtures. |
| Hydration (e.g., with H₂SO₄/HgSO₄) | Favorable | Less Common | The reaction requires a protic source (water) for the addition to occur. |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent to be tested.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vials to stand undisturbed for at least 2 hours to allow any undissolved material to settle. Carefully collect a sample from the supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.
-
Reporting: Express the solubility in grams per liter (g/L) or moles per liter (mol/L).
Protocol 2: Assessment of Stability
Objective: To evaluate the stability of this compound in different solvents over time.
Methodology: Time-Course Analysis
-
Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 10 mg/mL) in the solvents to be tested.
-
Incubation: Store the solutions at a constant temperature (e.g., 25 °C or an elevated temperature to accelerate degradation) in sealed vials.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the concentration of the remaining this compound in each aliquot using GC-FID or HPLC-UV. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each solvent. The rate of degradation can be determined from the slope of the line.
Mandatory Visualization
Caption: Workflow for the comparative study of this compound.
Caption: Logical flow for selecting a solvent for reactions with this compound.
References
Benchmarking the Efficiency of Methyl 5-hexynoate for Protein Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and specific labeling of proteins is paramount for elucidating biological functions and developing novel therapeutics. Methyl 5-hexynoate, a terminal alkyne-containing chemical reporter, has emerged as a valuable tool for protein labeling through bioorthogonal click chemistry. This guide provides an objective comparison of a new protocol utilizing this compound against alternative methods, supported by experimental data and detailed methodologies to assist in protocol selection and optimization.
The primary method for attaching this compound to proteins is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne group on this compound and an azide-modified protein. The efficiency of this labeling strategy is influenced by several factors, including the choice of alkyne probe, the reaction conditions, and the method of introducing the azide functionality into the target protein.
Comparative Analysis of Alkyne Probes
The selection of the alkyne probe is a critical determinant of labeling efficiency. While various alkyne-containing reagents are available, their performance can differ based on factors like steric hindrance and cell permeability. Smaller alkyne probes often exhibit higher labeling efficiencies due to better accessibility to the azide-modified site on the protein.
| Alkyne Probe | Labeling Method | Typical Reaction Time | Reported Yield/Efficiency | Key Advantages | Key Disadvantages |
| This compound | CuAAC | 30 min - 2 hours | High | Commercially available, good reactivity | Limited data on direct comparative efficiency |
| O-propargyl-puromycin (OP-Puro) | BONCAT | 1 - 4 hours | Variable, dependent on protein synthesis rate | Directly labels nascent proteins | Can be toxic to cells at high concentrations |
| 15-Hexadecynoic Acid (15-HDYA) | Metabolic Labeling (Fatty Acylation) | 12 - 24 hours | Dependent on cellular metabolism | Targets specific post-translational modifications | Indirect labeling, requires metabolic incorporation |
| Fluorophosphonate-alkyne probes | Activity-Based Protein Profiling (ABPP) | 1 - 2 hours | 5- to over 30-fold higher than fluorescently tagged probes[1] | Targets active enzymes | Specific to certain enzyme classes |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient protein labeling. Below are protocols for labeling purified proteins and for metabolic labeling of proteins in cell culture using an alkyne probe like this compound.
Protocol 1: Labeling of Purified Azide-Modified Protein with this compound via CuAAC
This protocol outlines the steps for labeling a purified protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein (in amine-free buffer, e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Protein labeling buffer (e.g., phosphate buffer, pH 7.4)
-
DMSO (for dissolving reagents)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the purified azide-modified protein is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the protein labeling buffer.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add this compound to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography or dialysis.
Protocol 2: Metabolic Labeling of Cellular Proteins with an Alkyne Probe
This protocol describes the incorporation of an alkyne-containing metabolic precursor into cellular proteins, which can then be labeled via CuAAC.
Materials:
-
Mammalian cells in culture
-
Cell culture medium
-
Alkyne-containing metabolic precursor (e.g., an alkyne-modified amino acid or fatty acid)
-
Lysis buffer
-
Reagents for CuAAC (as in Protocol 1)
-
Reporter tag with an azide group (e.g., Azide-Fluorophore)
Procedure:
-
Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the normal growth medium with a medium containing the alkyne-functionalized metabolic precursor (e.g., 50 µM of an alkyne-amino acid analog) and incubate for a desired period (e.g., 12-24 hours) to allow for metabolic incorporation.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer to extract the proteins.
-
Quantify the protein concentration in the lysate.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the CuAAC reaction components in the following order: THPTA, azide-functionalized reporter tag (e.g., a fluorescent dye), and CuSO₄.
-
Initiate the reaction by adding sodium ascorbate.
-
-
Analysis: The labeled proteins in the lysate can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning or by mass spectrometry for proteomic studies.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
References
Safety Operating Guide
Proper Disposal of Methyl 5-hexynoate: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents like Methyl 5-hexynoate are of paramount importance. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance and safety.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is classified as a flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat or a chemical-resistant apron is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a fume hood, to prevent the inhalation of vapors.[5]
Spill Management: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1] Absorb the spill with an inert material like vermiculite, sand, or earth.[5] The absorbed material should then be placed in a sealed, properly labeled container for disposal.[5]
Waste Characterization and Segregation
Proper identification and segregation of chemical waste are the first steps in the disposal process.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [3] |
| UNSPSC Code | 12352200 | |
| Hazard Class | Flammable Liquid (Potential) | [2] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [2][4] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[6]
-
Keep the container tightly sealed when not in use.[1]
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide the EHS office or contractor with a detailed description of the waste, including its composition and quantity.
-
Follow all packaging and labeling instructions provided by the disposal service.
-
Important Considerations:
-
Do not dispose of this compound down the drain.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.[5]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to all relevant regulations.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. This compound | 77758-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. mtu.edu [mtu.edu]
Personal protective equipment for handling Methyl 5-hexynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 5-hexynoate. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[4] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum 4mil thickness).[4] For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Provides protection against skin irritation.[1][5] Nitrile gloves offer good resistance to a range of organic chemicals.[6][7][8] |
| Body Protection | A flame-resistant lab coat or a 100% cotton lab coat.[4] Closed-toe shoes and long pants are also required. | Protects skin from potential splashes and provides a barrier in case of fire.[4] |
| Respiratory Protection | Use in a certified chemical fume hood is required to control vapor accumulation.[1][4][5][9] | Minimizes the risk of inhaling vapors, which can cause respiratory irritation.[1][5] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent accidents and exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before handling, put on all required PPE as specified in the table above.
-
Prepare the Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. Work with the sash at the lowest practical height.[1][4]
-
Gather Materials: Assemble all necessary equipment (e.g., glassware, stir plates, reagents) inside the fume hood to minimize movement of the chemical outside this controlled environment.
-
-
Handling:
-
Weighing and Dispensing:
-
Due to its volatility, weigh this compound in a sealed container, such as an Erlenmeyer flask with a stopper.[2][10]
-
Tare the balance with the empty, sealed container.
-
In the fume hood, carefully transfer the desired amount of the liquid into the container and immediately reseal it.
-
Place the sealed container back on the balance to record the weight.
-
-
Use in Reaction:
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Control Ignition Sources: If it is safe to do so, turn off any nearby ignition sources.[11]
-
Ventilate: Ensure the area is well-ventilated, primarily by using the chemical fume hood.
-
Contain the Spill: Use a spill kit with non-combustible absorbent materials like sand, earth, or vermiculite to contain the spill.[12][13] Do not use paper towels as this can increase the rate of evaporation.[12]
-
Absorb the Spill: Apply the absorbent material, starting from the outside and working inwards to prevent spreading.[13]
-
Collect Waste: Once the liquid is absorbed, use spark-proof tools to collect the material into a designated, labeled hazardous waste container.[11]
-
Decontaminate the Area: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[14]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to regulations.
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedures:
-
Liquid Waste:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[15]
-
The container must be compatible with the chemical and have a secure lid.
-
Store the waste container in a secondary containment bin within a flammable storage cabinet.[16]
-
Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
-
Contaminated Solids:
-
Dispose of any contaminated materials such as gloves, absorbent pads, and pipette tips in a separate, clearly labeled solid hazardous waste container.[3]
-
-
Empty Containers:
-
To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[15][17]
-
The first rinseate must be collected and disposed of as hazardous waste.[18]
-
Subsequent rinses can be managed according to your institution's policies.
-
After rinsing and air-drying in a fume hood, deface or remove the original label before disposal or recycling.[17]
-
-
Final Disposal:
References
- 1. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. Weighing Volatile Liquids [chemedx.org]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. usascientific.com [usascientific.com]
- 7. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Weighing Liquids [torbalscales.com]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. ehs.gatech.edu [ehs.gatech.edu]
- 14. youtube.com [youtube.com]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. blog.storemasta.com.au [blog.storemasta.com.au]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
